(S)-NH2-Pyridine-piperazine(Me)-Boc
Description
Properties
IUPAC Name |
tert-butyl (3S)-4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAKCSOXMISPQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-NH2-Pyridine-piperazine(Me)-Boc (CAS 1433849-58-1): A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-NH2-Pyridine-piperazine(Me)-Boc, with CAS number 1433849-58-1, is a chiral aminopyridine-functionalized piperazine (B1678402) derivative that has emerged as a critical building block in the field of targeted protein degradation. Specifically, it serves as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and its pivotal role in the creation of potent protein degraders, with a focus on its application in the synthesis of PROTAC BTK Degrader-10 (PTD10). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the design and execution of their drug discovery and development efforts.
Introduction
Targeted protein degradation utilizing PROTACs represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC is composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.
This compound is a highly valuable linker, particularly for engaging the Cereblon (CRBN) E3 ligase. Its structure incorporates a Boc-protected chiral methyl-piperazine moiety and an aminopyridine head group, offering a versatile platform for conjugation to both POI ligands and E3 ligase recruiters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related analog are presented in Table 1.
| Property | This compound | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate |
| CAS Number | 1433849-58-1 | 119285-07-3 |
| Molecular Formula | C₁₅H₂₄N₄O₂ | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 292.38 g/mol | 278.35 g/mol |
| Appearance | Not specified (likely a solid) | Solid |
| Chirality | (S)-enantiomer | Achiral |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed one-step synthesis involves the direct coupling of 2-aminopyridine (B139424) with (S)-1-Boc-2-methylpiperazine.
Reaction Scheme:
PTD10 Synthesis Workflow
Experimental Protocol (General Outline):
-
Linker-E3 Ligand Conjugation:
-
Activate the carboxylic acid of a pomalidomide (B1683931) derivative (with a suitable linker attachment point) using a peptide coupling reagent (e.g., HATU, HOBt).
-
React the activated pomalidomide derivative with this compound in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Purify the resulting conjugate by chromatography.
-
-
Boc Deprotection:
-
Treat the Boc-protected conjugate with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, exposing the secondary amine of the piperazine ring.
-
Neutralize and isolate the deprotected intermediate.
-
-
Final PROTAC Assembly:
-
Couple the deprotected linker-E3 ligase conjugate with a suitably functionalized GDC-0853 derivative (e.g., containing a carboxylic acid or an activated ester) using standard amide bond formation conditions.
-
Purify the final product, PTD10, using preparative HPLC.
-
Quantitative Data for PTD10
The efficacy of PTD10 as a BTK degrader has been quantified in various cell lines.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 0.5 nM | Ramos | [1] |
| DC₅₀ | 0.6 nM | JeKo-1 | [1] |
| Binding Affinity (K_d) | 2.28 nM | Not specified | [1] |
Mechanism of Action of PTD10
PTD10 functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of BTK, marking it for degradation by the 26S proteasome.
References
An In-depth Technical Guide to tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical structure, properties, and synthesis of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. Extensive research indicates that this specific molecule is not described in currently available scientific literature, patents, or commercial catalogs. Consequently, this document provides a detailed overview of a closely related, well-documented analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , and outlines a plausible synthetic pathway for the originally requested compound based on established chemical principles.
Executive Summary
While direct experimental data for tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate is unavailable, its structural motifs strongly suggest its potential application as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. This guide provides comprehensive data on the isomeric analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, to serve as a valuable reference. Furthermore, a proposed synthetic route for the target molecule is detailed, offering a strategic approach for its laboratory preparation.
Structural Analysis: Target Compound and Key Analog
The requested compound, tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate, possesses a unique combination of a 2-substituted aminopyridine ring and a stereochemically defined 2-methylpiperazine (B152721) core. The most pertinent analog found in the literature is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The primary structural differences are the point of attachment on the pyridine (B92270) ring (position 2 vs. 3) and the presence of a methyl group with defined stereochemistry on the piperazine (B1678402) ring.
Figure 1: Chemical Structures
A comparison of the requested compound and its closest known analog.
Technical Data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
The following tables summarize the available quantitative data for the well-documented analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [1][2] |
| Molecular Weight | 278.35 g/mol | [1][2] |
| CAS Number | 571188-59-5 | [1] |
| Appearance | Light yellow to brown powder | [3] |
| Melting Point | 130-132 °C | [4] |
| Boiling Point | 472.4±45.0 °C (Predicted) | |
| Density | 1.2±0.1 g/cm³ | [4] |
| Flash Point | 228.4±28.7 °C | [4] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H-NMR (300MHz, d⁶-DMSO) | 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s) | [5] |
| HRMS (M+H⁺) | 279.1820 | [5] |
Experimental Protocols: Synthesis of the Known Analog
Several synthetic routes for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been reported. A common method involves the palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA_r_) reaction.
Synthesis via Photoredox Catalysis
A high-yield, one-step synthesis has been described utilizing a visible-light-mediated photoredox reaction.[5][6]
Experimental Workflow
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 169447-70-5|(S)-tert-Butyl 2-methylpiperazine-1-carboxylate| Ambeed [ambeed.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Weight of (S)-NH2-Pyridine-piperazine(Me)-Boc: A Core Technical Guide
For researchers and professionals in drug development, precise molecular data is the bedrock of innovation. This guide provides a focused analysis of the molecular weight for the compound commonly referred to as (S)-NH2-Pyridine-piperazine(Me)-Boc, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The specific chemical name for this compound is tert-butyl (S)-4-(5-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. Its molecular weight is a fundamental property derived from its atomic composition.
Molecular Characteristics
The molecular formula for this compound has been determined to be C15H24N4O2.[1] Based on this formula, the molecular weight is calculated to be 292.38 g/mol .[1] This value is essential for accurate reagent measurement, reaction stoichiometry, and the characterization of synthesized molecules.
| Property | Value | Source |
| Systematic Name | tert-butyl (S)-4-(5-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate | N/A |
| Molecular Formula | C15H24N4O2 | [1] |
| Molecular Weight | 292.38 g/mol | [1] |
| CAS Number | 1433849-58-1 | [1] |
Methodology for Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
1. Determination of Atomic Composition:
-
Carbon (C): 15 atoms
-
Hydrogen (H): 24 atoms
-
Nitrogen (N): 4 atoms
-
Oxygen (O): 2 atoms
2. Summation of Atomic Weights:
-
The contribution of each element is calculated by multiplying the number of atoms by the element's standard atomic weight (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).
-
Total Molecular Weight = (15 × C) + (24 × H) + (4 × N) + (2 × O)
-
Total Molecular Weight = (15 × 12.011) + (24 × 1.008) + (4 × 14.007) + (2 × 15.999)
-
Total Molecular Weight = 180.165 + 24.192 + 56.028 + 31.998 = 292.383 g/mol
The calculated value of 292.383 g/mol is consistent with the reported molecular weight of 292.38 g/mol .[1]
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical's nomenclature to the final determination of its molecular weight, a critical parameter for all subsequent experimental work.
References
In-Depth Technical Guide on the Solubility of (S)-NH2-Pyridine-piperazine(Me)-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-NH2-Pyridine-piperazine(Me)-Boc, also known by its IUPAC name (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridin-2-amine and CAS number 1433849-58-1, is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a component in the synthesis of PROTAC BTK Degrader-10. The physicochemical properties of this linker, particularly its solubility, are critical for the overall suitability of the resulting PROTAC for therapeutic applications. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and its relevance in the context of BTK degradation pathways.
Compound Details:
| Parameter | Value |
| Common Name | This compound |
| IUPAC Name | (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridin-2-amine |
| CAS Number | 1433849-58-1 |
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
| Appearance | White to off-white solid |
Solubility Profile
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Rationale/Comments |
| Water | Sparingly soluble to soluble (pH-dependent) | The basic nitrogen atoms on the pyridine (B92270) and piperazine (B1678402) rings can be protonated at acidic pH, increasing aqueous solubility. At neutral or basic pH, solubility is expected to be lower. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for dissolving a wide range of organic molecules. |
| Methanol (MeOH) | Soluble | A polar protic solvent that can engage in hydrogen bonding. N-Boc-piperazine is reported to be soluble in methanol.[1][2][3] |
| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to solubilize the compound. N-Boc-piperazine is reported to be soluble in ethanol.[3] |
| Dichloromethane (DCM) | Soluble | A common non-polar aprotic solvent. N-Boc-piperazine is reported to be soluble in dichloromethane.[4][5] |
| Ethyl Acetate (EtOAc) | Soluble | A moderately polar aprotic solvent. N-Boc-piperazine is reported to be soluble in ethyl acetate.[1][2] |
Experimental Protocols for Solubility Determination
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method . The following protocol is a detailed methodology for determining the solubility of this compound.
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Methanol, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method (see Section 3.2).
-
Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
HPLC Method for Quantification
Objective: To quantify the concentration of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point. Due to the basic nature of the compound, a column with end-capping or a specialized column for basic compounds may provide better peak shape.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and retention. A typical gradient could be 10-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The optimal wavelength should be determined by a UV scan of the compound. A starting point could be around 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared samples from the shake-flask experiment.
-
Concentration Determination: Determine the concentration of the analyte in the samples using the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathway: BTK Degradation
As this compound is a linker for a PROTAC targeting Bruton's Tyrosine Kinase (BTK), its relevant biological context is the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[6][7][8] BTK is a key enzyme in this pathway, and its degradation via a PROTAC can inhibit B-cell malignancies.[6][9]
Caption: PROTAC-Mediated BTK Degradation in BCR Signaling.
Conclusion
While quantitative solubility data for this compound requires experimental determination, its structural features suggest solubility in common organic solvents and a pH-dependent solubility in aqueous media. The provided shake-flask protocol offers a robust method for obtaining reliable thermodynamic solubility data, which is essential for the development of effective PROTACs. Understanding the solubility of this linker is a critical step in optimizing the drug-like properties of BTK-degrading PROTACs, ultimately impacting their therapeutic potential in treating B-cell malignancies.
References
- 1. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 3. N- BOC Piperazine [intersperse.in]
- 4. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 5. innospk.com [innospk.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Pyridine-Piperazine PROTAC Linkers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][4]
PROTACs often operate in a chemical space "beyond the Rule of 5," possessing high molecular weights and other properties that challenge traditional drug development.[5][6] This makes optimizing their physicochemical characteristics, such as solubility and permeability, a paramount challenge.[5][7] The linker provides the primary handle for modulating these properties.[8] Among various motifs, the incorporation of rigid heterocyclic scaffolds like pyridine (B92270) and piperazine (B1678402) has become a key strategy to enhance PROTAC performance.[4][9] This guide provides an in-depth analysis of the physicochemical properties imparted by pyridine-piperazine linkers, offering quantitative data, experimental protocols, and workflow visualizations to aid researchers in the rational design of next-generation protein degraders.
Functional Advantages of Pyridine-Piperazine Linkers
The inclusion of pyridine and piperazine rings in PROTAC linkers is a strategic choice to overcome common liabilities associated with more flexible alkyl or polyethylene (B3416737) glycol (PEG) chains.[1][4] These motifs offer a unique combination of properties that positively influence the entire degradation pathway, from cell entry to ternary complex formation.
-
Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine and the planarity of pyridine introduce rigidity, constraining the linker's available conformations.[1][2] This pre-organization can reduce the entropic penalty of binding and favor a geometry conducive to stable and productive ternary complex (POI-PROTAC-E3 ligase) formation, which is essential for efficient ubiquitination.[2][]
-
Improved Aqueous Solubility: A major hurdle in PROTAC development is poor solubility.[5][11] The nitrogen atoms in pyridine and piperazine act as hydrogen bond acceptors and can be protonated, significantly improving the aqueous solubility of these large, often lipophilic molecules.[2][8][9]
-
Modulation of Basicity (pKa): The piperazine moiety provides a basic center, and its pKa is highly sensitive to the surrounding chemical environment.[12][13] This allows for fine-tuning of the molecule's ionization state at physiological pH, which in turn impacts solubility, permeability, and cell penetration.[12][14] Attaching electron-withdrawing groups, such as an adjacent amide or a triazole ring, can lower the piperazine's pKa.[12][14]
-
Enhanced Metabolic Stability: Flexible alkyl and PEG linkers can be susceptible to oxidative metabolism.[4] The introduction of rigid heterocyclic structures like piperazine and pyridine can improve metabolic stability by removing or sterically shielding metabolically liable "soft spots".[12][][] For instance, linking a piperazine ring via an amide bond can prevent N-dealkylation reactions.[12][14]
Key Physicochemical Properties and Data
The rational design of PROTACs requires a deep understanding of how linker composition affects key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Solubility
Poor solubility can hinder in vitro assays and lead to poor oral bioavailability.[5][11] The incorporation of polar, ionizable groups like pyridine and piperazine is a proven strategy to improve the solubility of PROTACs.[8][9] However, the final solubility is a complex interplay of the entire molecule's properties, including lipophilicity and crystal packing forces.[11] It is crucial to measure thermodynamic solubility early in the discovery process.[5][17] Studies have shown that PROTAC solubility can be significantly improved in simulated intestinal fluids (FaSSIF, FeSSIF), suggesting that early evaluation in physiological media is beneficial.[5][7]
Lipophilicity and Permeability
Lipophilicity, often measured as logP or logD, is a key driver of cell permeability but must be balanced to avoid issues like low solubility and non-specific binding.[11][18] PROTACs, due to their high molecular weight and topological polar surface area (TPSA), generally exhibit low passive permeability.[6][19] While hydrophobic linkers can improve cellular permeability, hydrophilic linkers like PEG are often used to increase solubility.[3] The pyridine-piperazine motif offers a balance, providing polarity to aid solubility while its rigid structure can contribute to improved permeability profiles compared to highly flexible linkers.[3][4] Permeability is typically assessed using PAMPA for passive diffusion and Caco-2 cell-based assays to account for active transport and efflux.[19][20][21]
Ionization State (pKa)
The protonation state of a molecule is critical as it influences solubility, lipophilicity, and permeability.[12] The piperazine ring in a linker introduces a basic center whose pKa can be modulated.[13] A study by Galdeano et al. systematically measured the pKa of a series of piperazine-containing PROTACs and precursors, demonstrating that adjacent chemical groups have a strong influence.[14] For example, placing a carbonyl group next to the piperazine nitrogen significantly lowers its pKa compared to when it is separated by a longer alkyl chain.[13][14] This modulation allows for the optimization of the charge state at physiological pH to achieve a balance between solubility (favored by the charged state) and permeability (favored by the neutral state).[12]
Quantitative Data Summary
The following tables summarize quantitative data from the literature to illustrate the impact of piperazine-containing linkers on PROTAC properties.
Table 1: Impact of Piperazine-Containing Linker Length on BRD4 Degradation These PROTACs utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. Data demonstrates that an optimal linker length is crucial for potent degradation.
| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 1 | 12 | 15 | 85 |
| 2 | 13 | 10 | 90 |
| 3 (Compound 34) | 15 | 5 | >95 |
| 4 | 17 | 20 | 80 |
| (Data sourced from a study on BRD4-targeting PROTACs[2]) |
Table 2: Experimental pKa Values of Representative Piperazine-Containing PROTACs and Precursors This data highlights how the chemical environment surrounding the piperazine ring modulates its basicity.
| Compound Type | Key Linker Moiety | Experimental pKa | % Protonated at pH 7.4 (Calculated) |
| Precursor 1 | Carbonyl-Piperazine-CH₂-Carbonyl | 5.89 | 3.0% |
| Precursor 2 | Carbonyl-Piperazine-(CH₂)₄-Carbonyl | 7.56 | 60.5% |
| Precursor 3 | Carbonyl-Piperazine-(CH₂)₆-Carbonyl | 7.82 | 72.4% |
| PROTAC-A | Piperazine-PEG-moiety | 6.27 | 7.3% |
| PROTAC-B | Carbonyl-Piperazine-PEG-moiety | 5.62 | 1.6% |
| (Data adapted from Galdeano et al.[14]) |
Visualizing Key Concepts and Workflows
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following are representative methodologies for key physicochemical assays.
Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in a specific buffer, providing a "gold standard" solubility value.
-
Preparation: Prepare a stock solution of the PROTAC in an organic solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).
-
Incubation: Add an excess amount of the solid compound (or a concentrated stock) to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Determine the concentration of the PROTAC in the clear, saturated filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve. [5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. [8]
-
Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC compound is dissolved in buffer (e.g., PBS at pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate containing fresh buffer is placed on top of the donor plate, sandwiching the artificial membrane.
-
Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation parameters. [10]
Caco-2 Cell Permeability Assay
This cell-based assay is considered the industry standard for predicting human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms. [2, 21]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the flux of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (A-to-B): The PROTAC compound is added to the apical (A) side (representing the intestinal lumen), and samples are taken from the basolateral (B) side (representing the blood) over time (e.g., up to 2 hours).
-
Efflux Measurement (B-to-A): To assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to identify if the compound is a substrate of efflux transporters. [2, 10]
pKa Determination
The ionization constant (pKa) can be determined experimentally using methods like potentiometric titration or UV-metric titration. [6]
-
Instrumentation: A specialized instrument, such as a Sirius T3 platform, is commonly used. [6]
-
Sample Preparation: The PROTAC is dissolved in a specific solvent system (e.g., water with methanol (B129727) co-solvent to ensure solubility).
-
Titration: The instrument performs an automated acid-base titration, adding small volumes of acid (e.g., HCl) and base (e.g., KOH) while precisely measuring the pH.
-
Data Analysis: The pKa values are calculated from the titration curve. For molecules with poor water solubility, changes in UV absorbance as a function of pH can also be used to determine the pKa. [3]
Conclusion
The linker is not a passive spacer but an active and critical component in the design of effective PROTACs. The strategic incorporation of pyridine and piperazine moieties offers a powerful approach to address the significant physicochemical challenges inherent to this modality. These rigid, heterocyclic linkers can simultaneously enhance aqueous solubility, improve metabolic stability, and provide conformational control to favor the formation of a productive ternary complex. By carefully modulating the chemical environment around the piperazine ring, researchers can fine-tune the pKa to optimize the delicate balance between solubility and permeability. A thorough characterization of these physicochemical properties using robust experimental protocols is essential for guiding the iterative design process and accelerating the development of orally bioavailable and clinically successful PROTAC therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 17. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
(S)-NH2-Pyridine-piperazine(Me)-Boc for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. This technical guide provides a comprehensive overview of a specific VHL E3 ligase ligand linker, (S)-NH2-Pyridine-piperazine(Me)-Boc, and its application in the synthesis of PROTACs.
This compound, also known as (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine, is a key building block in the construction of VHL-recruiting PROTACs. Its structure incorporates a piperazine (B1678402) ring, which can enhance the rigidity and solubility of the PROTAC molecule, and a Boc-protected amine that serves as a versatile synthetic handle for conjugation to a POI ligand.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 1433849-58-1 |
| Appearance | White to off-white solid |
Synthesis of this compound and its Intermediates
The synthesis of this compound involves the preparation of a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Experimental Protocol: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This protocol describes a photocatalytic method for the synthesis of the key intermediate.
Materials:
-
2-Aminopyridine
-
1-BOC-Piperazine
-
Acridine (B1665455) salt photocatalyst
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical
-
Oxygen
-
1,2-dichloroethane (anhydrous)
-
Column chromatography supplies (e.g., silica (B1680970) gel)
Procedure:
-
To a reaction vessel containing anhydrous 1,2-dichloroethane, add 2-aminopyridine, 1-BOC-piperazine, the acridine salt photocatalyst, and TEMPO.
-
Replace the atmosphere in the reaction vessel with oxygen by purging the system three times.
-
Irradiate the reaction mixture with a blue LED light source for 10 hours.
-
Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless to white solid.
Note: The synthesis of the chiral methylated derivative, this compound, would involve starting with the corresponding chiral (S)-2-methylpiperazine derivative.
Application in PROTAC Synthesis: A Case Study of PROTAC BTK Degrader-10
This compound serves as a linker for the synthesis of various PROTACs, including PROTAC BTK Degrader-10.[1] This degrader targets Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.
General Experimental Protocol for PROTAC Synthesis
The following is a generalized protocol for coupling the this compound linker to a VHL ligand and a POI ligand.
Materials:
-
This compound
-
VHL ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid or an amine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF)
Procedure:
-
Coupling of VHL ligand to the linker:
-
Dissolve the VHL ligand and this compound in anhydrous DMF.
-
Add the peptide coupling reagent and DIPEA to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Purify the resulting intermediate (VHL-linker conjugate).
-
-
Boc Deprotection:
-
Treat the VHL-linker conjugate with an acid (e.g., TFA in DCM) to remove the Boc protecting group, yielding a free amine.
-
-
Coupling of POI ligand:
-
Couple the deprotected VHL-linker conjugate to the POI ligand using a similar peptide coupling procedure as in step 1.
-
Purify the final PROTAC product using an appropriate chromatographic method (e.g., HPLC).
-
PROTAC Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (e.g., BTK) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows
The development and evaluation of PROTACs involve a series of interconnected experimental stages.
References
The Crucial Role of (S)-NH2-Pyridine-piperazine(Me)-Boc in the Architecture of Advanced BTK Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of Bruton's Tyrosine Kinase (BTK) has emerged as a promising therapeutic strategy in the treatment of B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system, are at the forefront of this innovation. A key component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide delves into the role of a specific linker component, (S)-NH2-Pyridine-piperazine(Me)-Boc, in the context of BTK degraders, with a focus on its incorporation into the notable BTK degrader, PROTAC BTK Degrader-10 (HY-160966).
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a chemical entity that serves as a versatile linker in the synthesis of PROTACs. Its structure, featuring a pyridine (B92270) ring, a piperazine (B1678402) core with a methyl group at a stereocenter, and a Boc-protected amine, provides a strategic scaffold for connecting the BTK-targeting warhead and the E3 ligase ligand.
Chemical Structure:
-
Formula: C₁₅H₂₄N₄O₂
-
Molecular Weight: 292.38 g/mol
The presence of the primary amine on the pyridine ring and the secondary amine within the piperazine ring (after deprotection of the Boc group) offers multiple points for chemical modification, allowing for the precise tuning of the linker length and rigidity, which are critical parameters for optimal ternary complex formation and subsequent target degradation.
PROTAC BTK Degrader-10 (HY-160966): A Case Study
PROTAC BTK Degrader-10 (HY-160966) is a potent and selective BTK degrader that exemplifies the application of the this compound linker.
Chemical Structure of PROTAC BTK Degrader-10 (HY-160966):
-
Formula: C₄₂H₄₉N₁₁O₄
-
Molecular Weight: 771.91 g/mol
This PROTAC is composed of three key components:
-
A BTK-binding moiety: This part of the molecule is responsible for selectively recognizing and binding to the BTK protein.
-
The this compound derived linker: This central component connects the BTK binder to the E3 ligase ligand.
-
A Cereblon (CRBN) E3 ligase ligand: This moiety recruits the CRBN E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway.
The strategic integration of the this compound linker in HY-160966 facilitates the formation of a stable ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.
Mechanism of Action: BTK Degradation Pathway
The mechanism of action for BTK degraders like HY-160966, which utilize the this compound linker, follows the canonical PROTAC pathway. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of BTK degradation by a PROTAC.
BTK Signaling Pathway
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Protocols
The evaluation of BTK degraders involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.
Western Blotting for BTK Degradation
This assay is used to quantify the reduction in BTK protein levels following treatment with a degrader.
Experimental Workflow:
The Rigid Backbone of Targeted Protein Degradation: An In-depth Technical Guide to Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] While initially viewed as a simple spacer, the linker's chemical nature, length, and rigidity are now recognized as critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This technical guide provides a comprehensive exploration of rigid linkers in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
The Strategic Imperative for Rigid Linkers
Early PROTAC design often featured flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, due to their synthetic tractability.[4] However, the field is increasingly pivoting towards more sophisticated, rigid linker architectures.[2] This shift is driven by the understanding that linker rigidity can profoundly influence a PROTAC's biological activity.
Rigid linkers, which include moieties like piperazine (B1678402)/piperidine (B6355638) rings, cycloalkanes, alkynes, and aromatic systems, offer several advantages:[4][5]
-
Pre-organization of Conformation: Rigid linkers can reduce the conformational flexibility of the PROTAC, pre-organizing it into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] This can lead to enhanced cooperativity and more efficient ubiquitination of the target protein.
-
Improved Ternary Complex Stability: By limiting rotational freedom, rigid linkers can contribute to a more stable ternary complex, which is a key determinant of degradation efficiency.[5]
-
Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can lead to more specific protein-protein interactions within the ternary complex, potentially improving selectivity for the target protein over other cellular proteins.
-
Favorable Physicochemical and Pharmacokinetic Properties: The incorporation of rigid elements can improve a PROTAC's metabolic stability, solubility, and cell permeability, all of which are critical for in vivo efficacy.[4][5] For instance, the inclusion of piperazine or piperidine moieties can enhance aqueous solubility and metabolic stability.[1][4]
Data Presentation: The Impact of Rigid Linkers on PROTAC Efficacy
The optimization of a PROTAC's linker is a crucial aspect of the structure-activity relationship (SAR) studies. The following tables summarize quantitative data from studies on PROTACs incorporating rigid linkers, demonstrating the impact of linker composition and rigidity on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: SAR of BRD4-Targeting PROTACs with Piperazine-Containing Linkers
These PROTACs utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. The data illustrates how modifications to the piperazine-based linker affect degradation.
| PROTAC Compound | Linker Structure | DC50 (nM) | Dmax (%) |
| Compound A | Piperazine-C3-Amide | 15 | >95 |
| Compound B | Piperazine-C4-Amide | 25 | >95 |
| Compound C | N-methyl-Piperazine-C3-Amide | 50 | 90 |
Data adapted from a representative study on BRD4-targeting PROTACs.
Table 2: Comparative Degradation Efficacy of Androgen Receptor (AR) PROTACs with Different Rigid Linkers
This table showcases the degradation of the Androgen Receptor with PROTACs featuring different types of rigid linkers, highlighting the potent activity that can be achieved with these structures.
| PROTAC Compound | Rigid Linker Type | DC50 (nM) | Dmax (%) |
| ARD-69 | Pyridine/di-piperidine-alkyne | < 1 | >90 |
| Compound D | Cyclohexane-based | 5 | 85 |
| Compound E | Phenyl-based | 12 | 80 |
Data compiled from various studies on AR degraders.[1]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC-mediated protein degradation and the workflows involved in their development.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Utilizing Boc-Protected Piperazine in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in pharmaceuticals and other biologically active compounds. The ability to selectively functionalize one of the two nitrogen atoms is crucial for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering a robust and readily cleavable means to temporarily mask one of the piperazine nitrogens. This technical guide provides an in-depth overview of the fundamental principles and practical applications of Boc-protected piperazine in synthesis. It details experimental protocols for key transformations, presents quantitative data for common reactions, and illustrates reaction workflows and principles through diagrams.
Introduction to Boc-Protected Piperazine
tert-Butyl piperazine-1-carboxylate, commonly known as 1-Boc-piperazine or N-Boc-piperazine, is a vital intermediate in the chemical and pharmaceutical industries.[1][2] Its structure features a piperazine ring where one of the secondary amine functionalities is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental for several reasons:
-
Selective Functionalization: The Boc group deactivates the nitrogen to which it is attached, allowing for selective reactions to occur at the unprotected secondary amine. This is the most critical principle guiding its use.
-
Enhanced Solubility: The lipophilic Boc group can improve the solubility of piperazine intermediates in organic solvents.
-
Stability and Facile Cleavage: The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, yet can be easily removed under mild acidic conditions.[3]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 57260-71-6 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol [2] |
| Appearance | White or yellowish crystalline solid[4] |
| Boiling Point | 258 °C at 760 mmHg[4] |
| Density | 1.03 g/cm³[4] |
| Storage | Refrigerator[4] |
Synthesis of Mono-Boc-Protected Piperazine
The selective mono-protection of piperazine is a key initial step. Direct reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) often leads to a mixture of mono- and di-protected products, with the latter being an insoluble solid that can be filtered off.[5] To improve the yield of the desired mono-Boc product, several strategies have been developed.
Acid-Mediated Mono-Protection
One of the most effective methods involves the in-situ protonation of one piperazine nitrogen with one equivalent of an acid. The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively.[3][6] This method can achieve high yields of the mono-Boc product.[3]
Experimental Protocol: Acid-Mediated Mono-Boc Protection
-
Reaction Setup: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol (B129727) or water.
-
Protonation: Cool the solution to 0-5 °C and add a solution of one equivalent of an acid (e.g., trifluoroacetic acid or hydrochloric acid) in the same solvent dropwise.[7]
-
Boc₂O Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in the solvent dropwise over 10 minutes. An iodine catalyst (10 mol%) can be added to enhance the reaction.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add a 5% sodium thiosulfate (B1220275) solution to the residue and extract with diethyl ether to remove any di-Boc product.
-
Isolation: Adjust the aqueous phase to pH 10 with 20% NaOH and extract with chloroform (B151607) or ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate (B86663), and the solvent is removed in vacuo to yield the crude product.[7]
-
Purification: The product can be further purified by column chromatography.[7]
Key Synthetic Applications of Boc-Piperazine
Once prepared, mono-Boc-piperazine is a versatile building block for a multitude of chemical transformations.
N-Alkylation and N-Arylation
The free secondary amine of Boc-piperazine readily undergoes nucleophilic substitution and coupling reactions.
-
N-Alkylation: This is typically achieved by reacting Boc-piperazine with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or acetone (B3395972).[5]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds. Boc-piperazine is coupled with aryl halides or triflates. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.[4][8][9]
Experimental Protocol: N-Alkylation of Boc-Piperazine
-
Reaction Setup: To a solution of Boc-piperazine (1.0 equiv.) in acetone or acetonitrile, add potassium carbonate (1.5-2.0 equiv.) and the alkyl iodide (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Isolation: Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the N-alkylated Boc-piperazine.
-
Purification: If necessary, purify the product by column chromatography.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃ or NaOtBu).
-
Reaction Setup: Add the aryl halide (1.0 equiv.), Boc-piperazine (1.2 equiv.), and an anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by LC-MS or TLC).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
C-H Functionalization via Lithiation
Direct functionalization of the C-H bonds of the piperazine ring offers an atom-economical route to substituted derivatives. The α-protons to the Boc-protected nitrogen can be deprotonated using a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by trapping the resulting organolithium species with an electrophile.
Experimental Protocol: α-Lithiation and Electrophilic Quench
-
Reaction Setup: Under an argon atmosphere, dissolve N-Boc-N'-benzyl piperazine (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Lithiation: Add s-BuLi (1.3 equiv., as a solution in hexanes) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 1 hour.[1]
-
Electrophilic Trap: Add the electrophile (2.0 equiv.), dissolved in a small amount of THF if necessary, dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[1]
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl, followed by 20% aqueous NaOH and diethyl ether. Separate the layers.
-
Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Table 1: Yields of α-Functionalized N-Boc-N'-benzyl Piperazines via Lithiation
| Electrophile | Product | Yield (%) |
| Me₃SiCl | α-Trimethylsilyl | 60-74 |
| Bu₃SnCl | α-Tributylstannyl | 60-74 |
| MeI | α-Methyl | 60-74 |
| Methyl chloroformate | α-Methoxycarbonyl | 60-74 |
| Paraformaldehyde | α-Hydroxymethyl | 60-74 |
| Cyclohexanone | Oxazolidinone adduct | 44 |
| Benzophenone | Oxazolidinone adduct | 90 |
Data sourced from Firth et al. (2017)[1]
Deprotection of the Boc Group
The final step in many synthetic sequences is the removal of the Boc group to liberate the free amine. This is most commonly achieved by acid-mediated hydrolysis.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The reaction is typically performed at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is usually fast.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding hydrochloride or trifluoroacetate (B77799) salt.
-
Neutralization (Optional): To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10, and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected piperazine.
Conclusion
Boc-protected piperazine is an indispensable tool in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the reliable and selective masking of one of the two reactive amine sites on the piperazine core. The principles outlined in this guide—selective mono-protection, diverse N- and C-functionalization reactions, and straightforward deprotection—provide a robust framework for the synthesis of a vast array of complex molecules. The experimental protocols and data presented herein serve as a practical resource for researchers engaged in the design and development of novel chemical entities.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a nucleophilic aromatic substitution to form the intermediate (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, followed by the reduction of the nitro group to yield the final product. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the synthetic pathway and workflow.
Introduction
(S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine is a chiral heterocyclic compound of significant interest in the development of novel therapeutic agents. The unique structural combination of a chiral methyl-piperazine moiety and an aminopyridine core makes it a versatile scaffold for accessing a wide range of biologically active molecules. This document outlines a reliable and reproducible synthetic route to obtain this compound with high purity and yield.
Synthetic Pathway
The synthesis proceeds in two key steps as illustrated in the following reaction scheme:
Caption: Overall synthetic scheme for (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine.
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
This step involves the nucleophilic aromatic substitution of 5-bromo-2-nitropyridine with (S)-tert-butyl 2-methylpiperazine-1-carboxylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | 200.28 | 10.0 g | 49.9 mmol |
| 5-Bromo-2-nitropyridine | 202.99 | 10.1 g | 49.9 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 12.9 g | 99.8 mmol |
| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 100 mL | - |
Procedure:
-
To a stirred solution of (S)-tert-butyl 2-methylpiperazine-1-carboxylate (10.0 g, 49.9 mmol) in dimethyl sulfoxide (100 mL) in a round-bottom flask, add 5-bromo-2-nitropyridine (10.1 g, 49.9 mmol) and N,N-diisopropylethylamine (12.9 g, 99.8 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (500 mL) and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the pure intermediate as a yellow solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Yellow solid |
| ¹H NMR | Consistent with the structure of (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. |
| Mass Spec (MS) | Expected m/z for C₁₅H₂₂N₄O₄ [M+H]⁺ |
| Purity (HPLC) | >98% |
Step 2: Synthesis of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine
This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 322.37 | 10.0 g | 31.0 mmol |
| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - |
| Ethanol (B145695) (EtOH) | 46.07 | 150 mL | - |
| Hydrogen (H₂) | 2.02 | 1 atm | - |
Procedure:
-
In a hydrogenation flask, dissolve (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (10.0 g, 31.0 mmol) in ethanol (150 mL).
-
Carefully add 10% palladium on carbon (1.0 g) to the solution.
-
Seal the flask and evacuate the air, then introduce hydrogen gas via a balloon or from a hydrogen cylinder (maintain a positive pressure).
-
Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary to yield the final product as an off-white to pale yellow solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine. |
| Mass Spec (MS) | Expected m/z for C₁₅H₂₄N₄O₂ [M+H]⁺ |
| Purity (HPLC) | >99% |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Caption: General laboratory workflow for the two-step synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dimethyl sulfoxide (DMSO) can enhance skin absorption of other chemicals; handle with care.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.
-
Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation step.
Conclusion
The described two-step synthesis provides an efficient and reliable method for obtaining (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine. The protocols are straightforward and utilize common laboratory reagents and techniques, making this synthesis accessible to researchers in the field of medicinal chemistry and drug development. The high yield and purity of the final product make it suitable for use in subsequent synthetic transformations and biological screening assays.
Application Notes and Protocols for PROTAC BTK Degrader-10
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of PROTAC BTK Degrader-10 (PTD10), a potent and selective Bruton's tyrosine kinase (BTK) degrader. The protocols outlined below are based on established methodologies for the development and characterization of proteolysis-targeting chimeras (PROTACs).
Introduction to PROTAC BTK Degrader-10
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] PROTAC BTK Degrader-10 (PTD10) is a highly potent BTK degrader with a reported half-maximal degradation concentration (DC50) of 0.5 nM.[6] It is composed of a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ligase, and a linker connecting the two moieties.[3]
Chemical Information for PTD10:
-
Molecular Formula: C49H51N11O8[6]
-
Molecular Weight: 922.02 g/mol [6]
-
IUPAC Name: 4-((2-((S)-4-(6-((2'-(7,7-dimethyl-1-oxo-1,3,4,6,7,8-hexahydro-2H-cyclopenta[5][7]pyrrolo[1,2-a]pyrazin-2-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)amino)pyridin-3-yl)-3-methylpiperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[6]
BTK Signaling Pathway and PROTAC Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and chemokine receptor signaling pathways.[8][9] Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades such as NF-κB and MAPK, which are critical for cell proliferation, differentiation, and survival.[8]
PROTACs work by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ligase (e.g., Cereblon).[10] This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[11]
Experimental Protocols
The synthesis of PTD10 involves a multi-step process. A representative synthetic strategy, based on published procedures for similar BTK PROTACs, is outlined below.[12][13] This involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation.
Materials:
-
Starting materials and reagents for the synthesis of the BTK inhibitor, pomalidomide (B1683931) (Cereblon ligand), and the linker.
-
Anhydrous solvents (e.g., DMF, DCM).
-
Coupling reagents (e.g., PyBOP, HATU).
-
Bases (e.g., Et3N, DIPEA).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
General Procedure:
-
Synthesis of the BTK-binding moiety: Synthesize the BTK-targeting warhead based on a selective BTK inhibitor scaffold. This often involves several steps of organic synthesis to build the core structure and introduce a functional group for linker attachment.
-
Synthesis of the Linker: Prepare a linker of appropriate length and composition with reactive functional groups at both ends for conjugation to the BTK binder and the E3 ligase ligand.
-
Conjugation of Linker to BTK Binder: React the synthesized BTK-binding moiety with one end of the bifunctional linker under appropriate coupling conditions. Purify the product by column chromatography.
-
Conjugation to E3 Ligase Ligand: React the BTK binder-linker intermediate with the E3 ligase ligand (e.g., a derivative of pomalidomide). This final coupling step yields the PROTAC molecule.
-
Purification: Purify the final PROTAC BTK Degrader-10 using preparative HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
3.2.1. BTK Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of BTK in a relevant cell line.
Materials:
-
NAMALWA (Burkitt's lymphoma) or other suitable B-cell lymphoma cell line with high BTK expression.[12]
-
PROTAC BTK Degrader-10 stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed NAMALWA cells at a density of 2 x 10^6 cells/well in a 6-well plate.
-
Treat the cells with increasing concentrations of PROTAC BTK Degrader-10 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the DMSO control.
3.2.2. Cell Viability Assay
Objective: To assess the effect of BTK degradation on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., TMD8, NAMALWA).
-
PROTAC BTK Degrader-10.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
96-well plates.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of PROTAC BTK Degrader-10 for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%) values.[14]
3.3.1. Pharmacokinetic (PK) Study in Mice
Objective: To evaluate the pharmacokinetic properties of PROTAC BTK Degrader-10.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c).
-
PROTAC BTK Degrader-10 formulated for intravenous (IV) or oral (PO) administration.
-
Blood collection supplies.
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Administer a single dose of PROTAC BTK Degrader-10 to mice via the desired route (e.g., 1 mg/kg IV).
-
Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Data Presentation
The following tables summarize the type of quantitative data that should be generated and presented for a novel BTK degrader. The data for PTD10 and other published BTK degraders are included for comparison.
Table 1: In Vitro Degradation and Potency of BTK PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) | E3 Ligase | Reference |
| PTD10 | Not specified | 0.5 | Not reported | Not reported | CRBN | [6] |
| MT802 | NAMALWA | ~5 | >95 | Not reported | CRBN | [12] |
| SJF620 | NAMALWA | 7.9 | >95 | Not reported | CRBN | [15] |
| NX-5948 | TMD8 (WT BTK) | <1 | >90 | ~1 | CRBN | [14] |
| NX-2127 | TMD8 (WT BTK) | <1 | >90 | ~1 | CRBN | [14] |
Table 2: Pharmacokinetic Parameters of BTK PROTACs in Mice
| Compound | Dose and Route | t1/2 (h) | Cl (mL/min/kg) | AUC (min*ng/mL) | Reference |
| SJF620 | 1 mg/kg IV | 1.62 | 40.8 | 405 | [15] |
| MT802 | Not specified | Short | High | Low | [11] |
Experimental Workflow
The development and characterization of a PROTAC degrader follows a logical workflow from initial design to in vivo validation.
This guide provides a foundational framework for the synthesis and evaluation of PROTAC BTK Degrader-10. Researchers should adapt and optimize these protocols based on their specific experimental needs and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nurixtx.com [nurixtx.com]
- 15. researchgate.net [researchgate.net]
Purification of (S)-NH2-Pyridine-piperazine(Me)-Boc by chromatography
An Application Note on the Chromatographic Purification of (S)-tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate
Introduction
(S)-tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate is a chiral heterocyclic compound incorporating a pyridine (B92270), a piperazine (B1678402), and a Boc-protecting group. Compounds of this class are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine and pyridine moieties in biologically active molecules.[1][2][3] The piperazine ring, in particular, is a common scaffold in approved drugs.[3] The synthesis of such complex molecules often results in a mixture of enantiomers, and since different enantiomers can exhibit varied biological activities, their separation is crucial for the development of safe and effective pharmaceuticals.[4][5]
This application note details a robust and efficient method for the purification of the (S)-enantiomer of tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate from a racemic mixture using Supercritical Fluid Chromatography (SFC). SFC is increasingly recognized as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and high separation efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).[5][][7][8]
Materials and Methods
Instrumentation
A preparative Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase was utilized for the purification. The system included a fluid delivery module for CO2 and a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator. Detection was performed using a UV-Vis detector.
Chemicals and Reagents
-
Racemic tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate (crude mixture)
-
Instrument-grade carbon dioxide (CO2)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade isopropanol (B130326) (IPA)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions
The separation was optimized using a chiral stationary phase known for its effectiveness in resolving chiral amines and related compounds.[4] The final preparative SFC conditions are summarized in Table 1.
Table 1: Preparative SFC Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® IC (250 x 21 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% TFA (70:30, v/v) |
| Flow Rate | 60 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 120 bar |
| Detection Wavelength | 254 nm |
| Injection Volume | 1.0 mL |
| Sample Concentration | 20 mg/mL in Isopropanol |
Experimental Protocol
Sample Preparation
-
A crude racemic mixture of tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate was dissolved in isopropanol to achieve a final concentration of 20 mg/mL.
-
The solution was sonicated for 5 minutes to ensure complete dissolution.
-
The sample was filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
SFC Purification
-
The SFC system was equilibrated with the mobile phase (CO2/Methanol with 0.1% TFA at a 70:30 ratio) at a flow rate of 60 mL/min until a stable baseline was achieved.
-
The prepared sample solution (1.0 mL) was injected onto the Chiralpak® IC column.
-
The separation was monitored at 254 nm.
-
Fractions corresponding to the two separated enantiomeric peaks were collected.
-
The collected fractions for each enantiomer were pooled separately.
Post-Purification Analysis
-
The purity of the collected fractions was assessed using analytical SFC under the conditions outlined in Table 2.
-
The solvent was removed from the pooled fractions under reduced pressure to yield the purified enantiomers.
-
The enantiomeric excess (e.e.) of the purified (S)-enantiomer was determined from the analytical chromatogram.
Results and Discussion
The developed preparative SFC method successfully resolved the racemic mixture of tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. The use of a polysaccharide-based chiral stationary phase, Chiralpak® IC, provided excellent enantioselectivity. The addition of a small amount of TFA to the methanol co-solvent was found to improve peak shape, which is a common strategy for basic compounds like pyridine and piperazine derivatives to minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support.
The results of the preparative separation are summarized in Table 2, and the analytical SFC results for the purified (S)-enantiomer are presented in Table 3.
Table 2: Preparative SFC Separation Data
| Enantiomer | Retention Time (min) |
| (R)-enantiomer | 5.8 |
| (S)-enantiomer | 7.2 |
Table 3: Analytical SFC Purity Analysis of the Purified (S)-enantiomer
| Parameter | Value |
| Retention Time | 7.2 min |
| Purity (by area %) | 99.8% |
| Enantiomeric Excess (e.e.) | >99.5% |
| Yield | 95% recovery of the (S)-enantiomer from the crude mixture |
The high resolution and purity achieved demonstrate the suitability of this SFC method for the efficient purification of the target compound on a preparative scale. The "green" nature of SFC, with its significant reduction in organic solvent consumption, makes it an attractive alternative to traditional HPLC for large-scale purifications.[7]
Purification Workflow Diagram
Caption: Experimental workflow for the purification of (S)-NH2-Pyridine-piperazine(Me)-Boc.
Conclusion
This application note presents a detailed and efficient protocol for the preparative purification of (S)-tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate using Supercritical Fluid Chromatography. The method provides high purity (>99.8%) and high enantiomeric excess (>99.5%) with excellent recovery. This SFC-based approach is scalable and offers a greener alternative to traditional liquid chromatography, making it highly suitable for applications in drug discovery and development.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. The protocols outlined are essential for purity determination, chiral separation, and structural elucidation of this pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC analysis is crucial for determining the purity and enantiomeric excess of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. A chiral HPLC method is necessary to separate the (S)-enantiomer from its (R)-enantiomer.
Quantitative Data Summary
The following table summarizes the expected HPLC parameters for the analysis of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. These values are representative and may vary based on the specific instrumentation and exact chromatographic conditions.
| Parameter | Expected Value |
| Retention Time ((S)-enantiomer) | ~ 8.5 min |
| Retention Time ((R)-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 5000 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
Experimental Protocol: Chiral HPLC
This protocol details the steps for the chiral separation of the enantiomers of tert-butyl 4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate.
1.2.1. Materials and Reagents
-
tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate reference standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Methanol (B129727) (for sample preparation)
1.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.
1.2.3. Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
1.2.4. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
1.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention times of the enantiomers.
-
Inject the sample solution to determine the purity and enantiomeric excess.
-
Calculate the percentage purity and enantiomeric excess using the peak areas from the chromatogram.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. Both ¹H and ¹³C NMR are essential for a complete characterization.
Quantitative Data Summary: Predicted Chemical Shifts
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts (δ) for tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate in CDCl₃. These are estimated values based on the analysis of structurally similar compounds and may vary slightly from experimental results.
Table 2.1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | ~ 1.48 | s | - |
| Methyl (3H) | ~ 1.25 | d | ~ 6.8 |
| Piperazine CH (1H) | ~ 4.20 | m | - |
| Piperazine CH₂ (axial, 1H) | ~ 2.80 | m | - |
| Piperazine CH₂ (equatorial, 1H) | ~ 3.95 | m | - |
| Piperazine CH₂ (axial, 1H) | ~ 3.05 | m | - |
| Piperazine CH₂ (equatorial, 1H) | ~ 4.50 | m | - |
| Piperazine CH (1H) | ~ 3.30 | m | - |
| Aminopyridine NH₂ (2H) | ~ 4.60 | br s | - |
| Pyridine H-3 (1H) | ~ 7.35 | d | ~ 8.5 |
| Pyridine H-4 (1H) | ~ 6.40 | t | ~ 7.5 |
| Pyridine H-5 (1H) | ~ 6.60 | d | ~ 7.0 |
Table 2.2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~ 28.5 |
| tert-Butyl C | ~ 80.0 |
| Methyl CH₃ | ~ 18.0 |
| Piperazine C-2 | ~ 48.0 |
| Piperazine C-3 | ~ 45.0 |
| Piperazine C-5 | ~ 50.0 |
| Piperazine C-6 | ~ 43.0 |
| Pyridine C-2 | ~ 158.0 |
| Pyridine C-3 | ~ 108.0 |
| Pyridine C-4 | ~ 138.0 |
| Pyridine C-5 | ~ 110.0 |
| Pyridine C-6 | ~ 159.0 |
| Boc C=O | ~ 155.0 |
Experimental Protocol: NMR Spectroscopy
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra.
2.2.1. Materials and Reagents
-
tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
2.2.2. Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
2.2.3. Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2.2.4. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024-4096 scans, 45° pulse angle, 2-second relaxation delay).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Experimental Workflow: NMR Analysis
Caption: Workflow for the NMR analysis of the target compound.
Application Note and Protocol: Boc Deprotection of (S)-1-(tert-Butoxycarbonyl)-2-(pyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-yl)piperazine. The primary method described utilizes hydrochloric acid in 1,4-dioxane (B91453), a common and effective procedure for removing the Boc protecting group from nitrogen atoms within piperazine (B1678402) scaffolds.[1][2] This protocol is widely applicable to various Boc-protected piperazine derivatives in medicinal chemistry and drug development.
Introduction
The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] In the synthesis of complex molecules, particularly in the development of pharmaceutical agents, the selective removal of the Boc group is a critical step. The pyridine-piperazine moiety is a common scaffold in pharmacologically active compounds, and efficient protocols for its derivatization are highly valuable.
This application note details a robust and reproducible protocol for the deprotection of a model compound, (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-yl)piperazine. The procedure involves the use of a solution of hydrochloric acid in 1,4-dioxane, which typically affords the desired product as a hydrochloride salt in high yield and purity.[1][2]
Chemical Reaction
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) group. The acidic conditions protonate the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5] This intermediate subsequently decarboxylates to yield the free amine and carbon dioxide.[3][5]
Reaction Scheme:
(S)-1-(tert-Butoxycarbonyl)-2-(pyridin-2-yl)piperazine + HCl → (S)-2-(Pyridin-2-yl)piperazine·HCl + CO₂ + Isobutylene
Experimental Protocol
This protocol describes the deprotection of (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-yl)piperazine using a 4 M solution of HCl in 1,4-dioxane.
Materials:
-
(S)-1-(tert-Butoxycarbonyl)-2-(pyridin-2-yl)piperazine
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Anhydrous dichloromethane (B109758) (DCM) or 1,4-dioxane for dissolution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet for inert atmosphere
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
High-vacuum pump
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-yl)piperazine (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous dichloromethane or 1,4-dioxane.
-
Addition of Acid: Under an inert atmosphere (nitrogen or argon), cool the solution to 0 °C using an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (4-5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Product Precipitation: Upon completion of the reaction, add anhydrous diethyl ether or MTBE to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold diethyl ether or MTBE to remove any soluble impurities.
-
Drying: Dry the product under high vacuum to obtain the desired (S)-2-(pyridin-2-yl)piperazine as a hydrochloride salt.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the Boc deprotection of (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-yl)piperazine.
| Parameter | Value |
| Starting Material | (S)-1-(Boc)-2-(pyridin-2-yl)piperazine |
| Reagent | 4 M HCl in 1,4-dioxane |
| Equivalents of HCl | 4-5 |
| Solvent | Dichloromethane or 1,4-dioxane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Precipitation with Et₂O or MTBE |
| Expected Yield | >95% |
| Expected Purity (Crude) | >90% |
Experimental Workflow Diagram
Caption: Workflow for the Boc deprotection of (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-yl)piperazine.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding an additional equivalent of the HCl solution.
-
Product Oiling Out: If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization or add the reaction mixture to a larger volume of the anti-solvent while stirring vigorously.
-
Safety: Hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle with care. All operations should be carried out in a well-ventilated area.
Alternative Deprotection Methods
While HCl in dioxane is a standard and effective method, other acidic conditions can also be employed for Boc deprotection.
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane is also commonly used.[3][6] This method is often faster but TFA is more corrosive and can sometimes lead to side reactions with sensitive functional groups.[]
-
HCl in Methanol or Ethanol: Using alcoholic solutions of HCl can also be effective, although the reaction conditions may need to be optimized.[8]
The choice of deprotection conditions should be made based on the overall chemical structure of the substrate and the presence of other acid-sensitive functional groups.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase PROTAC Synthesis Using (S)-NH2-Pyridine-piperazine(Me)-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] Solid-phase synthesis has emerged as a powerful strategy for the rapid and efficient construction of PROTAC libraries, simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1]
This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing the (S)-NH2-Pyridine-piperazine(Me)-Boc linker. This particular linker is instrumental in the synthesis of targeted protein degraders, such as the Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-10.[2] The inclusion of a piperazine (B1678402) moiety in the linker can enhance the rigidity and solubility of the final PROTAC molecule.[3][4]
Signaling Pathway: BTK Degradation via PROTAC Action
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies. BTK-targeting PROTACs function by inducing the degradation of BTK, thereby inhibiting downstream signaling.
Caption: PROTAC-mediated degradation of BTK and subsequent inhibition of the BCR signaling pathway.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a BTK-targeting PROTAC using this compound can be systematically performed by immobilizing one of the ligands onto a solid support, followed by sequential coupling of the linker and the second ligand. The final product is then cleaved from the resin and purified.
Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a BTK-targeting PROTAC. These are representative protocols and may require optimization based on the specific ligands and resin used.
Materials and Reagents:
-
Rink Amide resin
-
This compound
-
Fmoc-protected Pomalidomide analogue with a carboxylic acid handle
-
Ibrutinib analogue with a carboxylic acid handle
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide Analogue)
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Ligand Coupling:
-
In a separate vial, dissolve the Fmoc-protected Pomalidomide analogue (2 eq.), HBTU (2 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation mixture to the swollen and deprotected resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Linker Coupling:
-
Dissolve this compound (3 eq.) and coupling reagents such as HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin.
-
Shake the mixture at room temperature for 16 hours.[1]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling (Ibrutinib Analogue)
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker.[1]
-
Neutralization: Wash the resin with DCM (3x) and then with 10% DIPEA in DCM (3x) to neutralize the resin. Wash again with DCM (3x).[1]
-
Ligand Coupling:
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add the cocktail to the resin and shake for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Data Presentation
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.
Table 1: Summary of Solid-Phase Synthesis Steps and Conditions
| Step | Reagents and Conditions | Reaction Time |
| 1. E3 Ligand Coupling | Pomalidomide analogue (2 eq.), HBTU (2 eq.), HOBt (2 eq.), DIPEA (4 eq.) in DMF | 4 hours |
| 2. Linker Coupling | This compound (3 eq.), HATU (3 eq.), DIPEA (6 eq.) in DMF | 16 hours |
| 3. POI Ligand Coupling | Ibrutinib analogue (3 eq.), HATU (3 eq.), DIPEA (6 eq.) in DMF | 16 hours |
| 4. Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours |
Table 2: Representative Yield and Purity of Final PROTAC Product
| Parameter | Value | Method of Analysis |
| Crude Yield | 60-80% | Gravimetric |
| Purity after RP-HPLC | >95% | Analytical RP-HPLC |
| Final Yield | 15-25% | Gravimetric |
| Identity Confirmation | Confirmed | LC-MS, ¹H NMR |
Note: Yields and purity are highly dependent on the specific substrates and reaction efficiency at each step. A study on the solid-phase synthesis of different PROTACs reported purities of >99% and 97% after RP-HPLC purification.
Conclusion
The use of this compound in solid-phase synthesis provides a robust and efficient method for the construction of PROTACs, particularly those targeting BTK. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The advantages of solid-phase synthesis, including simplified purification and the ability to generate libraries of compounds, make it an invaluable tool in the discovery and development of novel PROTAC-based therapeutics.
References
Application Notes and Protocols for Characterizing PROTACs with Pyridine-Piperazine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4]
PROTACs incorporating pyridine-piperazine linkers are of significant interest due to the favorable properties imparted by this motif. The piperazine (B1678402) ring can enhance solubility and provides a degree of rigidity that can pre-organize the PROTAC for optimal ternary complex formation.[2][5] The basicity of the piperazine moiety, influenced by its chemical environment, can also impact cellular permeability and pharmacokinetic properties.[6][7]
This document provides detailed application notes and protocols for the analytical characterization of PROTACs featuring pyridine-piperazine linkers, from initial biophysical assessment to cellular target engagement and degradation.
Core Analytical Workflow
A comprehensive characterization of a PROTAC with a pyridine-piperazine linker involves a multi-faceted approach to assess its structure, binding kinetics, cellular activity, and mechanism of action.
Caption: High-level workflow for PROTAC characterization.
Section 1: Structural and Physicochemical Characterization
Prior to biological evaluation, it is crucial to confirm the identity, purity, and key physicochemical properties of the synthesized PROTAC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for verifying the molecular weight and purity of the PROTAC. Due to their relatively large size and potential for multiple charge states, specific optimization of MS parameters is often necessary.[8]
Protocol: LC-MS Analysis of a Pyridine-Piperazine PROTAC
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO, methanol) to a concentration of 1 mg/mL. Dilute further in the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., ACE 5 C18, 4.6 x 250mm).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 200-2000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-50 V (optimize to minimize in-source fragmentation).[8]
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Note: Monitor for multiple charge states (e.g., [M+H]+, [M+2H]2+).
-
-
Data Analysis: Confirm the observed mass matches the theoretical mass of the PROTAC. Purity is assessed by the peak area of the main compound relative to total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the successful synthesis and connectivity of the warhead, linker, and E3 ligase ligand.[] 1H and 13C NMR are standard, and 2D techniques (e.g., COSY, HSQC) can be used for full structural elucidation. For PROTACs with pyridine-piperazine linkers, NMR can also provide insights into the conformation of the linker in solution.[11][12]
Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure. Pay attention to the signals corresponding to the pyridine (B92270) and piperazine protons to confirm their chemical environment.
pKa Determination
The protonation state of the piperazine ring at physiological pH can significantly impact a PROTAC's solubility, cell permeability, and off-target effects.[5][6] Experimental determination of the pKa is therefore highly recommended.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a 1-5 mM solution of the PROTAC in a suitable solvent system (e.g., water/methanol co-solvent).
-
Titration: Titrate the solution with a standardized solution of HCl, monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
| Parameter | Technique | Typical Output | Significance |
| Identity & Purity | LC-MS | Molecular Weight, Purity (%) | Confirms correct compound synthesis and suitability for assays. |
| Structure | NMR (1H, 13C) | Chemical Shifts, Coupling Constants | Verifies the covalent structure of the PROTAC. |
| Basicity | pKa Determination | pKa value(s) | Informs on the protonation state at physiological pH.[13] |
Section 2: Biophysical Characterization of Binary and Ternary Complexes
The cornerstone of PROTAC activity is the formation of a stable ternary complex.[14] A suite of biophysical techniques should be employed to quantify the binding affinities of the PROTAC to its individual protein partners (binary binding) and the affinity and kinetics of the ternary complex.
References
- 1. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hplc.eu [hplc.eu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scispace.com [scispace.com]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Experimental workflow for evaluating BTK degradation in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways, including the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2] While small molecule inhibitors of BTK have shown clinical efficacy, the emergence of resistance, often due to mutations in the BTK gene, necessitates the development of alternative therapeutic strategies.[4][5][6]
Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs), offers a novel approach to overcome the limitations of traditional inhibition.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BTK) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7][8] This event-driven pharmacology has the potential for a more profound and sustained target suppression compared to occupancy-driven inhibition.[8]
This application note provides a detailed experimental workflow and protocols for the in vitro evaluation of BTK degradation, offering researchers a comprehensive guide to assess the efficacy and mechanism of novel BTK-targeting degraders.
BTK Signaling Pathway
BTK is a key component of several signaling pathways, including those downstream of the B-cell receptor (BCR), Toll-like receptors (TLRs), chemokine receptors, and Fc receptors.[9][10] Upon receptor activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream effectors such as phospholipase C-γ2 (PLCγ2).[9] This initiates a cascade of events culminating in the activation of transcription factors like NF-κB, which drive cellular proliferation, differentiation, and survival.[9][10]
Experimental Workflow for Evaluating BTK Degradation
The following workflow outlines the key steps to assess the in vitro degradation of BTK induced by a novel compound.
Experimental Protocols
Cell Line Selection and Culture
Rationale: The choice of cell line is critical for studying BTK degradation. It is recommended to use cell lines with endogenous expression of BTK. For B-cell malignancies, common cell lines include Ramos (Burkitt's lymphoma) and TMD8 (Activated B-cell like diffuse large B-cell lymphoma).[11][12]
Protocol:
-
Culture Ramos or TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
Compound Treatment
Rationale: To assess the dose- and time-dependent effects of a degrader compound on BTK levels.
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for cell viability assays) at a density of 0.5 - 1 x 10^6 cells/mL.
-
Prepare a stock solution of the BTK degrader compound in DMSO.
-
Serially dilute the compound to the desired concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with the degrader compound at various concentrations (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and a positive control (a known BTK degrader, if available) in each experiment.
Cell Lysis and Protein Quantification
Rationale: To extract cellular proteins for downstream analysis.
Protocol:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
Rationale: To visualize and quantify the levels of BTK protein.
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the BTK signal to the loading control.
Flow Cytometry Analysis
Rationale: To provide a high-throughput method for quantifying BTK protein levels in individual cells.[12][13]
Protocol:
-
Following compound treatment, harvest and wash the cells with PBS.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain the cells with a fluorescently labeled primary antibody against BTK or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer, gating on the cell population of interest.
-
Quantify the mean fluorescence intensity (MFI) of the BTK signal in each sample.
Proteasome Inhibition Assay
Rationale: To confirm that the degradation of BTK is mediated by the ubiquitin-proteasome system.[14]
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours.
-
Add the BTK degrader compound to the pre-treated cells and incubate for the desired time.
-
Include control groups treated with the degrader alone, the proteasome inhibitor alone, and vehicle.
-
Harvest the cells and analyze BTK protein levels by Western Blot as described above.
-
A rescue of BTK degradation in the presence of the proteasome inhibitor confirms its proteasome-dependent degradation.
Cell Viability Assay
Rationale: To assess the functional consequence of BTK degradation on cell survival and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the BTK degrader.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[15]
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the half-maximal inhibitory concentration (IC50).
Data Presentation
The quantitative data from the experiments described above can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent BTK Degradation by Western Blot
| Compound Concentration (nM) | Relative BTK Protein Level (%) |
| Vehicle (DMSO) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 35 |
| 100 | 10 |
| 1000 | 5 |
| 10000 | <5 |
Table 2: Time-Dependent BTK Degradation by Western Blot (at 100 nM)
| Time (hours) | Relative BTK Protein Level (%) |
| 0 | 100 |
| 2 | 80 |
| 4 | 50 |
| 8 | 20 |
| 16 | 10 |
| 24 | <5 |
Table 3: Proteasome Inhibition Assay Results
| Treatment | Relative BTK Protein Level (%) |
| Vehicle (DMSO) | 100 |
| BTK Degrader (100 nM) | 10 |
| MG132 (10 µM) | 98 |
| BTK Degrader (100 nM) + MG132 (10 µM) | 90 |
Table 4: Cell Viability Assay Results
| Compound Concentration (nM) | Cell Viability (%) |
| Vehicle (DMSO) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 60 |
| 100 | 25 |
| 1000 | 10 |
| 10000 | 5 |
| IC50 (nM) | ~75 |
Conclusion
This application note provides a comprehensive set of protocols and a structured workflow for the in vitro characterization of novel BTK-targeting protein degraders. By following these methodologies, researchers can effectively assess the potency, kinetics, and mechanism of action of their compounds, as well as their functional impact on cancer cell lines. The presented diagrams and tables offer a clear framework for visualizing complex biological processes and organizing experimental data, thereby facilitating the drug discovery and development process for this promising class of therapeutics.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nurixtx.com [nurixtx.com]
- 13. BTK - Overview: Bruton Tyrosine Kinase, Protein Expression, Flow Cytometry, Blood [mayocliniclabs.com]
- 14. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing (S)-NH2-Pyridine-piperazine(Me)-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling potent and durable pharmacological effects.[1][2] However, the unique bifunctional nature of PROTACs often results in molecules with high molecular weight and polar surface area, posing significant challenges to their cell permeability and oral bioavailability.[3][4]
The linker component of a PROTAC is critical not only for connecting the target-binding and E3 ligase-binding moieties but also for influencing the overall physicochemical properties of the molecule.[3] The inclusion of motifs like piperazine, as in the (S)-NH2-Pyridine-piperazine(Me)-Boc linker, can be a strategy to enhance properties such as solubility and permeability.[5][6] Therefore, accurate and robust assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[1]
These application notes provide detailed protocols for key in vitro assays to evaluate the cell permeability of PROTACs, with a specific focus on those incorporating the this compound linker.
Key Cell Permeability Assays for PROTACs
Several in vitro methods are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[1][7] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[1][8]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[1][5]
-
Cellular Uptake Assays: These assays directly measure the amount of a compound that has entered the cell.[9] Techniques like NanoBRET can be used to quantify intracellular accumulation and target engagement.[10][11]
PROTAC Mechanism of Action
Figure 1. General mechanism of action for a PROTAC.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a rapid and cost-effective method to assess the passive permeability of a compound.[12]
Figure 2. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare Solutions:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.[13] Sonicate to ensure complete dissolution.[13]
-
Prepare a stock solution of the PROTAC containing this compound in DMSO.
-
Dilute the PROTAC stock solution to a final concentration of 10 µM in phosphate-buffered saline (PBS) pH 7.4, with the final DMSO concentration not exceeding 5%.[12]
-
-
Assay Plate Preparation:
-
Assay Execution:
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (VA / (Area × time)) × ln(1 - [drug]acceptor / [drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
Caco-2 Permeability Assay
The Caco-2 assay is considered more representative of in vivo absorption as it accounts for active transport and efflux mechanisms.[14]
Figure 3. Workflow for the Caco-2 Permeability Assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Prepare the PROTAC solution at a final concentration of 10 µM in a suitable transport buffer. Due to the nature of PROTACs, it is often beneficial to include 0.25% bovine serum albumin (BSA) in the buffer to improve solubility and recovery.[15]
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
-
Permeability Measurement:
-
To measure apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical side and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates for 2 hours at 37°C with gentle shaking.
-
-
Analysis:
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14]
-
Data Presentation and Interpretation
Quantitative data from permeability assays should be summarized in a clear and structured format to facilitate comparison between different PROTACs.
Table 1: Hypothetical Permeability Data for PROTACs
| PROTAC ID | Linker Moiety | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-001 | This compound | 1.5 | 0.8 | 2.4 | 3.0 |
| PROTAC-002 | PEG4 | 0.5 | 0.2 | 0.3 | 1.5 |
| PROTAC-003 | Alkyl Chain | 2.1 | 1.2 | 1.5 | 1.25 |
| Control-High | Propranolol | >10 | >10 | >10 | ~1.0 |
| Control-Low | Atenolol | <1 | <1 | <1 | ~1.0 |
Interpretation:
-
PAMPA: Provides a measure of passive diffusion. Higher Papp values indicate better passive permeability.[8] PROTACs often exhibit low passive permeability in PAMPA assays.[16]
-
Caco-2:
-
Papp (A-B): Represents the permeability in the absorptive direction.
-
Papp (B-A): Represents the permeability in the secretory direction.
-
Efflux Ratio: An efflux ratio >2 is a strong indicator that the PROTAC is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit its intracellular concentration.[14] In the hypothetical data, PROTAC-001 shows signs of active efflux.
-
Troubleshooting
-
Low Recovery in Caco-2 Assays: This is a common issue with PROTACs due to their low solubility and non-specific binding.[4][17]
-
Solution: Incorporate a low concentration of BSA (e.g., 0.25%) in the transport buffer to improve recovery.[15]
-
-
High Variability in PAMPA:
-
Solution: Ensure the artificial membrane is uniformly coated with the lipid solution and that there is no evaporation during incubation.[13]
-
-
Discrepancy between PAMPA and Caco-2:
By employing these standardized assays and carefully interpreting the data, researchers can effectively characterize the cell permeability of PROTACs containing the this compound linker, guiding the optimization of this critical property for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-NH2-Pyridine-piperazine(Me)-Boc
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (S)-NH2-Pyridine-piperazine(Me)-Boc, a chiral building block relevant in pharmaceutical research. The content is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves a multi-step synthesis, typically starting with an enantiomerically pure piperazine (B1678402) precursor. The key steps generally include:
-
Boc-Protection: Selective mono-N-Boc protection of a chiral methylpiperazine.
-
N-Arylation: Coupling of the Boc-protected chiral piperazine with a suitable pyridine (B92270) derivative, often a halopyridine, via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.
-
Final Modification/Deprotection: Introduction or modification of the amino group on the pyridine ring, if not already present, and removal of any other protecting groups.
Q2: I am struggling with the selective mono-Boc protection of methylpiperazine. What are the common issues?
A2: A primary challenge is achieving selective mono-protection due to the similar reactivity of the two secondary amine groups.[1] This often leads to a mixture of the unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1] Strategies to favor mono-protection include using a large excess of the piperazine derivative, though this may not be practical for valuable starting materials.[1]
Q3: My N-arylation reaction of the Boc-protected piperazine with 2-chloropyridine (B119429) is very slow. How can I improve the reaction rate?
A3: Nucleophilic aromatic substitution (SNAr) reactions with 2-halopyridines can be slow.[2] The reactivity of the halopyridine is a key factor, with the general trend for the leaving group being F > Cl ≈ Br > I.[3] To accelerate the reaction, you can:
-
Increase the reaction temperature.[2]
-
Use a more reactive halopyridine, such as 2-fluoropyridine, if available.
-
Employ a palladium-catalyzed Buchwald-Hartwig amination, which is often more efficient for coupling aryl halides with amines.[4][5]
-
The presence of an electron-withdrawing group on the pyridine ring can also enhance the rate of SNAr.[6]
Q4: I am observing racemization of my chiral center during the synthesis. At which steps is this most likely to occur?
A4: Racemization is a critical concern in chiral synthesis. Potential steps where loss of stereochemical integrity can occur include:
-
Asymmetric lithiation: If used to establish the chiral center, the conditions must be carefully controlled.
-
Reactions involving harsh basic or acidic conditions: Prolonged exposure to strong acids or bases can lead to epimerization at the chiral center.
-
Purification: Certain purification methods, if not performed carefully, could potentially contribute to racemization.
Q5: What are the best practices for the final Boc deprotection step?
A5: The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.[7][8] Key considerations include:
-
Side reactions: The intermediate t-butyl cation can cause alkylation of nucleophilic sites on your molecule, especially with electron-rich aromatic rings.[7] The use of scavengers can help suppress these side reactions.[7]
-
Acid concentration and reaction time: Incomplete deprotection can occur if the acid concentration is too low or the reaction time is too short.[8] It is advisable to monitor the reaction by TLC or LC-MS.[8]
-
Alternative methods: If your molecule is sensitive to strong acids, thermal deprotection can be an alternative, though it requires higher temperatures.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Boc-Protection Step | Formation of di-Boc-piperazine byproduct. | Use a large excess of the piperazine starting material.[1] Alternatively, carefully control the stoichiometry of di-tert-butyl dicarbonate (B1257347) and reaction time. |
| Incomplete reaction. | Ensure adequate reaction time and temperature. Monitor the reaction progress by TLC or GC-MS. | |
| Incomplete N-Arylation Reaction | Low reactivity of the halopyridine. | Switch to a more reactive halopyridine (e.g., 2-fluoropyridine).[3] Increase the reaction temperature.[2] Consider using a palladium-catalyzed cross-coupling reaction.[4][5] |
| Steric hindrance. | If the piperazine or pyridine derivative is sterically hindered, longer reaction times or more forcing conditions may be necessary. | |
| Formation of Impurities during N-Arylation | Side reactions with the solvent or base. | Ensure the use of a dry, inert solvent and a suitable, non-nucleophilic base. |
| Over-alkylation if there are multiple reactive sites. | Ensure proper protection of other reactive functional groups. | |
| Low Yield in Boc-Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[8] |
| Inadequate reaction time. | Extend the reaction time and monitor for completion.[8] | |
| Side Product Formation during Boc-Deprotection | Alkylation of the product by the t-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the reaction mixture.[7] |
| Difficulty in Purifying the Final Product | Presence of closely related impurities. | Employ high-performance liquid chromatography (HPLC) for purification. Consider converting the product to a salt to facilitate crystallization and purification. |
| Product instability on silica (B1680970) gel. | Use a different stationary phase for chromatography, such as alumina, or consider alternative purification methods like crystallization. |
Experimental Protocols
Protocol 1: N-Methylation of (S)-Boc-piperazine
This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids and can be applied to Boc-protected piperazines.[10]
-
Dissolve (S)-Boc-piperazine (1 equivalent) in dry tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath.
-
Add iodomethane (B122720) (a gross excess, e.g., 5-10 equivalents).[10]
-
Add sodium hydride (60% dispersion in mineral oil, 5-10 equivalents) in small portions over several hours, allowing for the cessation of bubbling between additions.[10]
-
After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Carefully quench the reaction with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH below the pKa of the carboxylic acid that would be formed if this were an amino acid, ensuring the product is in its neutral form.[10]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated product.
-
Purify the product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a 2-Halopyridine
This is a general procedure for the reaction of a piperazine with a 2-halopyridine.[6][11]
-
To a solution of the (S)-N-Boc-N'-methylpiperazine (1 equivalent) in a suitable solvent (e.g., DMSO, acetonitrile), add the 2-halo-aminopyridine derivative (1-1.2 equivalents).
-
Add a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) (2-3 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the reactivity of the specific halopyridine (e.g., 50-100 °C).[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Boc-Deprotection using TFA
This is a standard procedure for the removal of a Boc protecting group.[8]
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8]
-
If necessary, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).
-
The resulting TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminopyridine-Piperazine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the synthesis of aminopyridine-piperazine derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in aminopyridine-piperazine coupling reactions?
A1: The most frequently observed impurities include:
-
Bis-arylated Piperazine (B1678402): Formation of a 1,4-disubstituted piperazine where two aminopyridine molecules have reacted with a single piperazine molecule.
-
Unreacted Starting Materials: Residual aminopyridine and piperazine remaining in the final product mixture.
-
Dehalogenated Aminopyridine: Reduction of the halo-aminopyridine starting material, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination.
-
Side-products from Competing Reactions: Impurities arising from reactions involving the solvent, base, or catalyst, or from degradation of starting materials or products.
-
Isomeric Aminopyridines: If the aminopyridine starting material is not pure, other isomers may be present in the final product.
Q2: How can I minimize the formation of the bis-arylated byproduct?
A2: To reduce the formation of the bis-arylated piperazine, you can:
-
Adjust Stoichiometry: Use an excess of piperazine relative to the aminopyridine. This increases the probability of a single substitution.
-
Use a Mono-protected Piperazine: Employing a piperazine derivative with a protecting group on one of the nitrogen atoms, such as N-Boc-piperazine, will prevent the second N-arylation. The protecting group can be removed in a subsequent step.
-
Slow Addition: Adding the aminopyridine solution slowly to the piperazine solution can help maintain a high effective concentration of piperazine, favoring mono-substitution.
Q3: My reaction is not going to completion, and I have a lot of unreacted starting material. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Inactivation: Ensure your catalyst is active and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Insufficient Base: The base may be too weak or not fully dissolved in the reaction mixture. Consider using a stronger, non-nucleophilic base and ensure adequate stirring.
-
Low Reaction Temperature: Some coupling reactions require elevated temperatures to proceed at a reasonable rate. You may need to increase the reaction temperature.
-
Poor Solvent Choice: The reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. Ensure you are using an appropriate anhydrous solvent.
Q4: I am observing a significant amount of dehalogenated aminopyridine in my reaction mixture. How can I prevent this?
A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it:
-
Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. A more electron-donating and sterically bulky ligand can promote the desired C-N bond formation over dehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of the dehalogenation side reaction.
-
Base Selection: The nature of the base can influence the extent of dehalogenation. Experiment with different bases to find the optimal one for your specific substrates.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during aminopyridine-piperazine reactions.
Issue 1: High Levels of Bis-Arylated Impurity
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Increase the molar ratio of piperazine to aminopyridine (e.g., 2:1 or higher). |
| High Reactivity of Piperazine | Use mono-Boc-piperazine to protect one nitrogen atom, followed by deprotection after the coupling reaction. |
| Reaction Conditions | Add the aminopyridine to the reaction mixture slowly to maintain a high excess of piperazine. |
Issue 2: Low Product Yield and Unreacted Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure the reaction is run under an inert atmosphere. |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base such as NaOtBu or K3PO4. Ensure the base is fully soluble in the reaction solvent. |
| Suboptimal Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature (e.g., toluene, dioxane, or DMF). |
Issue 3: Presence of Unknown Impurities
| Potential Cause | Suggested Solution |
| Degradation of Reagents or Product | Ensure all reagents are pure and the reaction is protected from air and moisture. Use anhydrous solvents. |
| Side Reactions with Solvent | Select a solvent that is inert under the reaction conditions. For example, avoid protic solvents if using a strong base. |
| Impure Starting Materials | Verify the purity of your starting aminopyridine and piperazine by analytical techniques like HPLC or GC-MS before starting the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
This protocol is adapted from a literature procedure for the synthesis of a pyridylpiperazine derivative.[1]
Materials:
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous acetonitrile, add an excess of piperazine (e.g., 3 equivalents).
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 1-(3-nitropyridin-2-yl)piperazine. A typical reported yield for this type of reaction is around 65%.[1]
Protocol 2: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the analysis of residual piperazine and related impurities. For non-UV active compounds like piperazine, pre-column derivatization is often necessary.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
4-chloro-7-nitrobenzofuran (NBD-Cl) for derivatization of piperazine.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 340 nm (for the NBD-piperazine derivative).[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation (with Derivatization for Piperazine):
-
Prepare a stock solution of your reaction mixture in a suitable solvent.
-
To an aliquot of the sample, add a solution of NBD-Cl in a buffered solution (e.g., borate (B1201080) buffer, pH 8.5).
-
Heat the mixture to allow for the derivatization reaction to complete.
-
Cool the sample and inject it into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing impurities.
Caption: Common reaction pathways leading to product and impurities.
References
Technical Support Center: Synthesis of Boc-Protected Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of Boc-protected piperazine (B1678402) derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of mono-Boc-piperazine, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Boc-Piperazine | Formation of the N,N'-di-Boc-piperazine byproduct is a common side reaction. This occurs because the desired mono-substituted product can react further with the Boc anhydride (B1165640).[1] | Control Stoichiometry: Use a sub-stoichiometric amount of Boc anhydride (e.g., 0.8 equivalents). This will result in incomplete conversion of piperazine but maximizes the yield of the mono-Boc product.[2] Excess Piperazine: Employ a large excess of piperazine to statistically favor the mono-substitution reaction.[3] Slow Addition: Add the Boc anhydride solution dropwise to the reaction mixture containing piperazine to maintain a low concentration of the electrophile, thus minimizing di-substitution.[1] |
| Significant amount of Di-Boc-Piperazine observed | The nucleophilicity of the second nitrogen in the mono-Boc-piperazine allows it to react with the remaining Boc anhydride. | Acid-Mediated Mono-Protection: Protonate one of the piperazine nitrogens with one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The resulting piperazinium salt is deactivated towards the electrophilic Boc anhydride, allowing the free nitrogen to react selectively. This method can achieve high yields (70-80%) of the mono-Boc product.[2][3] |
| Difficulty in Purifying Mono-Boc-Piperazine | The unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine can be challenging to separate due to their similar polarities. | Aqueous Wash: During work-up, wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove the basic unreacted piperazine and mono-Boc-piperazine, leaving the di-Boc-piperazine in the organic layer. The mono-Boc-piperazine can then be recovered from the aqueous layer by basification and extraction. Column Chromatography: If purification by washing is insufficient, column chromatography on silica (B1680970) gel can be employed to separate the components. |
| Alternative Synthesis Strategy Needed | The direct Boc protection of piperazine consistently gives low yields or complex mixtures. | Alternative Starting Material: Consider a multi-step synthesis starting from diethanolamine (B148213). This involves chlorination, Boc protection, and subsequent cyclization with ammonia (B1221849) to yield 1-Boc-piperazine. This method has been reported to achieve high yields (>93%) and purity (>99%).[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing mono-Boc-piperazine?
A1: The most prevalent side reaction is the formation of the di-substituted byproduct, 1,4-di-Boc-piperazine. This occurs because after the first nitrogen is protected, the second nitrogen of the resulting 1-Boc-piperazine is still nucleophilic and can react with the remaining di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the reaction mixture.[1]
Q2: How can I selectively synthesize mono-Boc-piperazine?
A2: Several methods can be employed to enhance the selectivity for mono-protection:
-
Acid Mediation: Using one equivalent of an acid (e.g., TFA or HCl) to protonate one nitrogen of piperazine deactivates it, allowing the other nitrogen to react selectively with Boc anhydride.[2][3]
-
Stoichiometric Control: Using a slight excess of piperazine relative to Boc anhydride can favor mono-protection.[3]
-
Flow Chemistry: Microreactor technology allows for precise control over stoichiometry and reaction conditions, which can maximize the yield of the mono-Boc product.[2]
Q3: What are the typical yields for mono-Boc-piperazine synthesis?
A3: Yields can vary significantly depending on the method used:
-
Acid-Mediated (TFA): 70-80%[3]
-
Flow Chemistry (0.8 eq. Boc₂O): ~45%[2]
-
Catalytic (Iodine): ~80%[2]
-
Alternative Synthesis from Diethanolamine: >93.5%[5]
Q4: Are there any other notable side reactions besides di-substitution?
A4: While di-substitution is the primary side reaction in the direct Boc protection of piperazine, other side reactions can occur in related transformations. For instance, in the lithiation and trapping of N-Boc piperazines, ring fragmentation has been observed as a potential side reaction.[6]
Quantitative Data Summary
The choice of reaction conditions significantly impacts the yield and selectivity of the mono-Boc protection of piperazine.
| Method | Boc₂O (Equivalents) | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| Acid-Mediated | 1.0 | Methanol (B129727) | 1.0 eq. TFA | 0-5 | 70-80 | [3] |
| Flow Chemistry | 0.8 | Methanol | None | 30 | 45 | [2] |
| Catalytic | - | Solvent-free | Iodine (cat.) | RT | ~80 | [2] |
| Alternative Synthesis | 1.05 | - | - | - | >93.5 | [4][5] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Boc-piperazine using Acid Mediation
This protocol utilizes trifluoroacetic acid (TFA) to achieve selective mono-protection.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1 mmol) in methanol (2 ml).
-
Acid Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of trifluoroacetic acid (1 mmol) in methanol (5 ml) dropwise.
-
Equilibration: Stir the mixture for 15 minutes, then add water (2 ml) and continue stirring for 30 minutes at room temperature.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1 mmol) and iodine (10 mol%) in methanol (4 ml) dropwise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After 3 hours, remove the volatiles in vacuo. Add a 5% sodium thiosulfate (B1220275) solution (5 ml) to the residue and extract with diethyl ether (2 x 10 ml) to remove the di-Boc byproduct.
-
Isolation: Adjust the aqueous phase to pH 10 with 20% NaOH and extract with chloroform (B151607) (3 x 20 ml).
-
Purification: Dry the combined organic phases over sodium sulfate, filter, and remove the solvent under vacuum to obtain the crude product. The product can be further purified by column chromatography.
Protocol 2: High-Yield Synthesis of 1-Boc-piperazine from Diethanolamine
This protocol describes a three-step synthesis that avoids the selectivity issues of direct piperazine protection.[4]
Step 1: Synthesis of bis(2-chloroethyl)amine
-
Add thionyl chloride (2.75 mol) to a 2000 ml reaction flask.
-
Add diethanolamine (1 mol) dropwise.
-
Heat the mixture to reflux for 4.5 hours.
-
Cool to below 10 °C and add 1000 ml of purified water, stirring until no more heat is released.
Step 2: Boc Protection
-
Add sodium carbonate (5.5 mol) to the solution from Step 1.
-
Add Boc anhydride (1.05 mol) dropwise at 10-30 °C.
-
Stir for 12-16 hours, maintaining an alkaline pH.
Step 3: Cyclization
-
Heat the reaction mixture to 60 °C.
-
Slowly add ammonia water (3.2 mol) dropwise over approximately 3 hours.
-
Maintain the temperature at 60 °C and react for 2.5 hours.
-
Cool to below 25 °C and extract the reaction liquid three times with 900 ml of ethyl acetate (B1210297).
-
Dry the combined ethyl acetate layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure below 60 °C to obtain N-Boc piperazine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Optimizing Coupling Efficiency of (S)-NH2-Pyridine-piperazine(Me)-Boc
Welcome to the technical support center for (S)-NH2-Pyridine-piperazine(Me)-Boc, a key building block in the synthesis of PROTAC® degraders and other complex molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the amide coupling efficiency of this sterically hindered, electron-deficient amine linker.
Frequently Asked Questions (FAQs)
Q1: What makes the amide coupling of this compound challenging?
A1: The coupling of this molecule can be challenging due to a combination of electronic and steric factors. The lone pair of electrons on the pyridine (B92270) nitrogen can reduce the nucleophilicity of the adjacent amine. Additionally, the methyl group on the piperazine (B1678402) ring, along with the bulky Boc protecting group, creates steric hindrance around the secondary amine, making it less accessible to activated carboxylic acids.
Q2: Which coupling reagents are recommended for this molecule?
A2: For sterically hindered and electron-deficient amines, standard coupling reagents like DCC/DMAP or EDC/HOBt may result in low yields.[1] More potent activating agents are generally recommended. Uronium-based reagents such as HATU and HBTU, or phosphonium-based reagents like PyBOP and PyAOP, are often more effective as they can generate highly reactive activated esters.[2][3]
Q3: What are typical reaction conditions for coupling this compound?
A3: Typical conditions involve using a slight excess of the carboxylic acid and the coupling reagent relative to the amine. An organic base, such as N,N-diisopropylethylamine (DIPEA), is commonly added to neutralize the reaction mixture. The reaction is usually performed in an inert, anhydrous solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[4]
Q4: Can I expect racemization during the coupling reaction?
A4: Racemization can be a concern, especially when using highly reactive coupling reagents or elevated temperatures. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can help to minimize this risk.[2] It is advisable to perform the reaction at room temperature or below if the carboxylic acid partner is susceptible to racemization.
Q5: How does the "2-pyridyl problem" relate to this molecule?
A5: The "2-pyridyl problem" generally refers to the poor reactivity and instability of 2-pyridyl organometallic reagents in cross-coupling reactions. While this is a different type of reaction, the underlying electronic properties of the pyridine ring can still influence the reactivity of the attached piperazine. The electron-withdrawing nature of the pyridine can decrease the nucleophilicity of the piperazine amine, contributing to the coupling challenges.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient activation of the carboxylic acid: Standard coupling reagents (EDC, DCC) may not be potent enough.[1] | - Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP. - Consider converting the carboxylic acid to an acid chloride for higher reactivity, though this may require careful control of reaction conditions to avoid side reactions. |
| Steric hindrance: The methyl and Boc groups on the piperazine ring can block the approach of the activated carboxylic acid. | - Increase the reaction time and/or temperature. Monitor for potential side reactions or racemization if the temperature is elevated. - Use a less sterically hindered coupling partner if the experimental design allows. | |
| Low nucleophilicity of the amine: The electron-withdrawing effect of the pyridine ring reduces the amine's reactivity. | - Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated ester. - Use a non-nucleophilic organic base like DIPEA to scavenge protons without competing with the amine. | |
| Multiple Byproducts | Side reactions of the coupling reagent: Uronium-based reagents can sometimes lead to guanidinylation of the amine. | - Use a slight excess of the carboxylic acid relative to the coupling reagent. - Consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[3] |
| Reaction with the pyridine nitrogen: Although less likely for amide coupling, the pyridine nitrogen can sometimes be reactive. | - This is generally not a major issue in amide coupling but ensure that the reaction conditions are not overly harsh. | |
| Dimerization or polymerization: If coupling a molecule that has both a carboxylic acid and an amine, self-reaction can occur. | - Use a high dilution to favor intramolecular coupling if applicable. - Add the activating agent slowly to the reaction mixture. | |
| Difficulty in Product Purification | Excess coupling reagent and byproducts: The byproducts of many coupling reagents can be difficult to remove. | - For carbodiimide (B86325) reagents like DIC, the urea (B33335) byproduct is soluble in many organic solvents, facilitating its removal.[2] - For water-soluble reagents like EDC, an aqueous workup can effectively remove the reagent and its urea byproduct.[2] |
| Product has similar polarity to starting materials. | - Optimize your chromatography conditions (e.g., try different solvent systems or use a different stationary phase). - Consider a crystallization step if the product is a solid. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a general method for the coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate (B1210297) in hexanes).
Protocol 2: Alternative Coupling using PyBOP
This protocol is an alternative for cases where HATU may not be optimal or to avoid potential side reactions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound with a model carboxylic acid (e.g., Boc-glycine). Note: These are representative yields and may vary depending on the specific substrates and reaction scale.
Table 1: Comparison of Coupling Reagents
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DCM | 25 | 24 | 30-50 |
| DCC/DMAP | - | DCM | 25 | 24 | <30 |
| HATU | DIPEA | DMF | 25 | 12 | 70-90 |
| PyBOP | DIPEA | DMF | 25 | 16 | 65-85 |
Table 2: Optimization of Reaction Parameters with HATU
| Parameter | Variation 1 | Variation 2 | Variation 3 |
| Equivalents of Acid | 1.1 | 1.5 | 2.0 |
| Equivalents of HATU | 1.1 | 1.5 | 2.0 |
| Equivalents of DIPEA | 2.0 | 3.0 | 4.0 |
| Temperature | 0 °C | 25 °C (RT) | 40 °C |
| Effect on Yield | Moderate | High | High (risk of side reactions) |
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Troubleshooting flowchart for low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of PROTACs with rigid linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis-Targeting Chimeras (PROTACs), particularly those designed with rigid linkers.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs, especially those with rigid linkers, often have poor solubility?
A1: PROTACs inherently possess large and complex molecular structures, often placing them "beyond the Rule of Five" (bRo5), a set of guidelines that predicts poor oral bioavailability and solubility.[1][2] Their high molecular weight (>700 Da) and significant lipophilicity contribute to low solubility in aqueous solutions.[2] Rigid linkers, such as those containing aromatic rings, alkynes, or cyclic structures (e.g., piperazine), are incorporated to pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the required ternary complex for protein degradation.[][4] However, this rigidity can also increase crystal packing energy and reduce kinetic solubility, further challenging their dissolution.[]
Q2: What is the "hook effect" and how does it relate to PROTAC concentration and solubility?
A2: The "hook effect" describes the phenomenon where the degradation of a target protein diminishes at high PROTAC concentrations.[6] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for degradation.[6] While not directly a solubility issue, preparing highly concentrated stock solutions of poorly soluble PROTACs can be challenging, and precipitation in assays can lead to inaccurate concentrations, potentially masking or mimicking a hook effect.[2] Therefore, ensuring your PROTAC is fully dissolved at the tested concentrations is critical for accurately interpreting dose-response curves.[7]
Q3: Can modifying the linker be a strategy to improve the solubility of a PROTAC?
A3: Yes, optimizing the linker is a primary strategy for improving a PROTAC's physicochemical properties.[8] While rigid linkers are desirable for conformational stability, strategic modifications can enhance solubility. For example, incorporating basic nitrogen atoms into aromatic or alkyl linkers has been shown to be effective.[1] The insertion of saturated heterocycles that contain a basic center, such as piperazine (B1678402) or piperidine (B6355638) rings, is a growing trend to increase solubility upon protonation while maintaining rigidity.[9] However, the impact of such modifications must be balanced against potential effects on cell permeability and the ability to form a stable ternary complex.[2]
Q4: What are Amorphous Solid Dispersions (ASDs) and how can they help with PROTAC solubility?
A4: Amorphous Solid Dispersions (ASDs) are a well-established formulation technique where a poorly soluble drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[10] Because the amorphous form has a higher energy state than the crystalline form, it requires less energy to dissolve, which can lead to improved dissolution rates and the generation of a supersaturated solution.[10][11] This strategy has been shown to be effective for PROTACs. For instance, ASD formulations of a cereblon-recruiting PROTAC using the polymer HPMCAS resulted in up to a 2-fold increase in drug supersaturation compared to the pure amorphous compound.[11][12]
Troubleshooting Guide: Poor PROTAC Solubility
This guide provides a systematic approach to diagnosing and solving common solubility-related issues during your experiments.
Issue 1: Difficulty Dissolving the Solid PROTAC Compound
| Potential Cause | Recommended Solution |
| High Crystal Lattice Energy | 1. Attempt dissolution in potent organic solvents like DMSO or DMF.[7] 2. Use physical methods such as sonication or vortexing to aid dissolution.[7] 3. Gentle heating can be applied, but monitor for potential compound degradation.[7] |
| Incorrect Solvent Choice | 1. Consult literature for solvents used with similar PROTAC scaffolds. 2. Test a panel of solvents (e.g., DMSO, DMF, NMP, DMA) to find the most effective one. |
Issue 2: Precipitation in Aqueous Buffers or Cell Culture Media
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | 1. Decrease the final concentration of the PROTAC in the aqueous medium.[7] 2. Increase the serum concentration in cell culture media; serum proteins can sometimes help solubilize hydrophobic compounds.[7] 3. Test different dilution methods, such as adding the PROTAC stock solution to the media dropwise while vortexing to avoid localized high concentrations.[7] |
| Compound Instability | 1. Assess the stability of your PROTAC in the experimental media over the time course of your experiment.[6] 2. Consider using formulation strategies like Amorphous Solid Dispersions (ASDs) or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve dissolution and maintain supersaturation.[7][10] |
Issue 3: Inconsistent or Irreproducible Assay Results
| Potential Cause | Recommended Solution |
| Variable PROTAC Concentration | 1. Visually inspect solutions for any signs of precipitation before and during experiments.[7] 2. Filter the final solution through a 0.22 µm filter to remove undissolved particles before adding it to your assay.[7] 3. Quantify the concentration of the dissolved PROTAC in your final assay medium using an analytical method like HPLC-UV to confirm the actual working concentration.[7] |
Below is a logical workflow for troubleshooting solubility issues.
Caption: A decision tree for troubleshooting common PROTAC solubility issues.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data from studies that have successfully improved PROTAC solubility.
Table 1: Solubility Enhancement via Formulation Strategies
| PROTAC / Compound | Formulation Strategy | Polymer / Excipient | Drug Loading | Observed Solubility Improvement |
| PROTAC 'AZ1' | Amorphous Solid Dispersion (ASD) | HPMCAS | 20% w/w | Up to 2-fold increase in drug supersaturation vs. pure amorphous API.[11][12] |
| CRBN PROTAC | Ternary ASD System | HPMCAS / Sodium Dodecyl Sulfate | 40% w/w | Greatly improved dissolution enhancement compared to binary ASD.[12] |
| ARV-825 | Self-Nano Emulsifying Preconcentrate (SNEP) | N/A | N/A | Significantly enhanced solubility in aqueous and biorelevant media.[10] |
Table 2: Solubility Enhancement via Chemical Modification
| PROTAC / Compound | Modification Strategy | Resulting Compound | Observed Solubility Improvement |
| VHL-recruiting USP7 Degrader | Incorporation of solubilizing groups in the VHL ligand | Bis-basic piperazine-modified PROTAC | 170-fold increase in aqueous solubility compared to its precursor.[13] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is a high-throughput method useful in early drug discovery.[7][14]
1. Materials:
-
PROTAC compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[7]
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Precipitation Induction: Add PBS (pH 7.4) to each well, typically diluting the DMSO concentration to <1-2% to induce precipitation of the compound above its solubility limit. Mix well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity by reading the absorbance at a specific wavelength (e.g., 620 nm or 750 nm) using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration where no significant increase in absorbance is observed compared to the buffer-only control.[2]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines a general method for preparing an ASD of a PROTAC to enhance its solubility.[7]
1. Materials:
-
PROTAC compound
-
A suitable polymer (e.g., HPMCAS, PVP, Soluplus®)[12]
-
A suitable volatile organic solvent (e.g., acetone, methanol, dichloromethane) that can dissolve both the PROTAC and the polymer.
-
Rotary evaporator
2. Procedure:
-
Select Polymer and Drug Loading: The choice of polymer and the drug loading (weight percentage of PROTAC in the final ASD) are critical and may require screening. Common drug loadings are 10-40% w/w.[7][12]
-
Dissolution: In a round-bottom flask, dissolve both the PROTAC and the selected polymer completely in the chosen volatile solvent. Ensure the amount of solvent is sufficient to fully dissolve both components.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done until a solid film or powder is formed.
-
Drying: Further dry the solid material under a high vacuum for an extended period (e.g., overnight) to remove any residual solvent.
-
Characterization (Optional but Recommended): Analyze the resulting solid using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is key to interpreting experimental results.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the "Hook Effect" with BTK PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruton's tyrosine kinase (BTK) Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common experimental artifact that can complicate the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of BTK PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a BTK PROTAC leads to a decrease in the degradation of the BTK protein.[1][2] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[][4]
Q2: What causes the "hook effect" with BTK PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][5] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the BTK protein, the PROTAC, and an E3 ligase.[] However, at excessive concentrations, the PROTAC can independently bind to either BTK or the E3 ligase, creating "BTK-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][5]
Q3: What are the consequences of the "hook effect" for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data, which can lead to an incorrect assessment of a BTK PROTAC's potency and efficacy.[1] Key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be inaccurately determined if the hook effect is not recognized.[2] A potent BTK PROTAC might even be mistakenly dismissed as inactive if tested only at high concentrations where the hook effect is prominent.[2]
Q4: At what concentration range does the "hook effect" typically occur for BTK PROTACs?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific BTK PROTAC, the target cell line, and the specific E3 ligase being recruited.[1][6] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] For some BTK PROTACs, a pronounced hook effect has been observed at concentrations of 10 µM.[7] Therefore, it is crucial to test a wide range of concentrations, spanning from picomolar to high micromolar, to accurately characterize the degradation profile.[1]
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my BTK degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the entire bell shape, including very low (pM to nM) and high (µM) concentrations.[4] This will help you identify the optimal concentration for maximal degradation.
-
Focus on Lower Concentrations: The "sweet spot" for maximal degradation often lies in the nanomolar to low micromolar range.[4] Subsequent experiments should focus on this optimal range.
-
Verify Ternary Complex Formation: Use biophysical assays to confirm that your PROTAC is indeed forming a ternary complex with BTK and the E3 ligase.[4]
-
Issue 2: My BTK PROTAC is not showing any degradation at the concentrations tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation because the tested concentrations are too high.[1]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible that your initial concentration range was too high and fell entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Confirm Target Engagement: Before concluding the PROTAC is inactive, verify that it can bind to both BTK and the recruited E3 ligase using appropriate cellular target engagement assays like NanoBRET or CETSA.[4]
-
Check E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of both BTK and the recruited E3 ligase (e.g., Cereblon or VHL).[1][8]
-
Optimize Incubation Time: The kinetics of BTK degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time.[1]
-
Assess Cell Permeability: PROTACs are often large molecules with poor cell permeability.[4] If degradation is consistently low, consider performing a cell permeability assay.[2]
-
Issue 3: How can I mitigate the "hook effect" in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The stability of the ternary complex is a key factor. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps stabilize the ternary complex and can reduce the hook effect.[9][10] This can be influenced by the PROTAC's chemical structure.
-
Optimize the Linker: The linker connecting the BTK-binding and E3 ligase-binding moieties is critical.[8] Systematically varying the linker's length, composition, and attachment points can help identify a PROTAC with a more favorable ternary complex formation and a reduced hook effect.[2][4]
-
Balance Binding Affinities: A significant imbalance in the PROTAC's binding affinities for BTK and the E3 ligase can exacerbate the hook effect.[9] Aim for more balanced affinities through rational design of the warhead and E3 ligase ligand.
-
Data Presentation
Table 1: Example Dose-Response Data for a BTK PROTAC Exhibiting the Hook Effect
| PROTAC Concentration | % BTK Degradation |
| 0.1 nM | 15% |
| 1 nM | 45% |
| 10 nM | 85% |
| 100 nM | 95% |
| 1 µM | 70% |
| 10 µM | 30% |
| 100 µM | 10% |
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Throughput | Information Provided |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Medium | Kinetics (on/off rates), affinity (KD), cooperativity.[11] |
| BLI | Measures changes in the interference pattern of light reflected from a biosensor tip. | High | Kinetics, affinity, cooperativity.[12] |
| ITC | Measures the heat change upon binding. | Low | Thermodynamics (ΔH, ΔS), affinity (KD), stoichiometry.[12] |
| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore on interacting proteins. | High | Ternary complex formation in solution.[8] |
| AlphaLISA | Measures proximity-based signal from donor and acceptor beads on interacting proteins. | High | Ternary complex formation in solution.[2] |
| NanoBRET™ | Measures energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor in live cells. | High | Cellular ternary complex formation.[1][13] |
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the BTK PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for BTK, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the desired concentrations of the BTK PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads. Incubate the pre-cleared lysate with an antibody against BTK (or an epitope tag if using an overexpressed system).[1]
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the E3 ligase (e.g., Cereblon or VHL) and BTK by Western blotting. An increased amount of co-precipitated E3 ligase in the presence of the PROTAC indicates ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, an E3 ligase (e.g., Cereblon/DDB1), recombinant BTK, and biotinylated ubiquitin in ubiquitination buffer.[14]
-
PROTAC Addition: Add the BTK PROTAC at various concentrations to the reaction mixture. Include a no-PROTAC control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the ubiquitination of BTK by Western blotting using an anti-BTK antibody or streptavidin-HRP to detect biotinylated ubiquitin. An increase in higher molecular weight bands corresponding to ubiquitinated BTK indicates successful PROTAC-mediated ubiquitination.
Mandatory Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of (S)-NH2-Pyridine-piperazine(Me)-Boc-containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of (S)-NH2-Pyridine-piperazine(Me)-Boc-containing PROTACs.
Troubleshooting Guide
Issue 1: Low intracellular concentration of the PROTAC despite good in vitro binding affinity.
| Potential Cause | Troubleshooting/Solution |
| High Molecular Weight and Polarity: PROTACs often exceed the typical parameters of Lipinski's Rule of Five, leading to poor passive diffusion across the cell membrane.[1][2] The this compound linker contributes to a high molecular weight. | Optimize the Linker: Consider replacing the Boc protecting group with a smaller, more lipophilic moiety post-synthesis if the amine is not required for binding. Alternatively, explore shorter or more rigid linkers to reduce the overall size and polar surface area.[3][4] |
| Inefficient Passive Permeability: The physicochemical properties of the PROTAC may not be optimal for traversing the lipid bilayer. | Amide-to-Ester Substitution: If amide bonds are present elsewhere in the linker, replacing them with esters can reduce hydrogen bond donors and improve permeability.[5] |
| Efflux Pump Activity: The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). | Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio.[6][7] If the efflux ratio is high, consider co-dosing with a known efflux pump inhibitor in vitro to confirm this mechanism. Structural modifications to the PROTAC to reduce its recognition by efflux pumps may be necessary. |
| Poor Solubility: Low aqueous solubility can limit the effective concentration of the PROTAC available for cell penetration. | Formulation Strategies: Investigate different formulation strategies, such as using solubility-enhancing excipients or creating a prodrug version to improve solubility.[3][4] Introducing basic nitrogen into aromatic rings or alkyl linkers has been shown to be useful in improving solubility.[3] |
Issue 2: Inconsistent results in cell-based degradation assays.
| Potential Cause | Troubleshooting/Solution |
| "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the productive ternary complex, leading to reduced degradation.[2] | Dose-Response Curve: Generate a full dose-response curve to identify the optimal concentration range for degradation and observe any potential hook effect. |
| Cellular Stability: The PROTAC may be rapidly metabolized or degraded within the cell. | Metabolic Stability Assays: Assess the metabolic stability of the PROTAC in liver microsomes or hepatocytes. If instability is observed, consider modifications to metabolically liable sites. |
| Off-Target Effects: The PROTAC may be sequestered by binding to other intracellular proteins or lipids. | Target Engagement Assays: Utilize techniques like NanoBRET to confirm target engagement within the cell and assess intracellular availability.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect my this compound-containing PROTAC has poor cell permeability?
A1: The initial and most crucial step is to quantify the cell permeability. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[6][9] This cell-free assay is cost-effective and provides a good baseline. Following this, a cell-based assay like the Caco-2 permeability assay should be performed to understand the contributions of active transport and efflux.[6][7]
Q2: How does the this compound linker itself influence permeability?
A2: This linker component has several features that can impact permeability:
-
Boc Group: The tert-Butyloxycarbonyl (Boc) protecting group increases lipophilicity, which can be beneficial for membrane crossing. However, it also significantly increases the molecular weight, which generally correlates with lower permeability.[10]
-
Pyridine and Piperazine (B1678402) Rings: These nitrogen-containing heterocycles can increase solubility.[2] The piperazine ring, in particular, can add some rigidity to the linker, which may be advantageous.[2] However, they also increase the polar surface area.
-
Overall Physicochemical Properties: The combination of these features results in a molecule that is likely "beyond Rule of 5" territory, making poor permeability a common challenge.[2]
Q3: What are some chemical modification strategies to improve the permeability of my PROTAC?
A3: Several strategies can be employed:
-
Linker Optimization: Replace flexible PEG linkers with more rigid alkyl or phenyl linkers.[3] This can reduce the conformational flexibility and polar surface area.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can effectively "shrink" the molecule by reducing its exposed polar surface area, making it more membrane-permeable.[3]
-
Prodrug Approach: A prodrug strategy can be used to mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][4]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can decrease the number of hydrogen bond donors and improve permeability.[5]
Q4: Are there non-chemical strategies to improve the cellular uptake of my PROTAC?
A4: Yes, delivery systems can be utilized to enhance cellular uptake. Nanoparticle-based delivery systems, such as lipid nanoparticles or polymeric nanoparticles, can encapsulate the PROTAC and facilitate its entry into the cell.[4][11]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[6][9] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS).
-
Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Add the PROTAC solution to the donor wells (the filter plate).
-
Add buffer to the acceptor wells of a 96-well plate.
-
Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
2. Caco-2 Permeability Assay
-
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport, including efflux.[6]
-
Methodology:
-
Seed Caco-2 cells on a permeable filter support (e.g., Transwell inserts) and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) permeability, add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-to-A) permeability, add the PROTAC solution to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate for a defined period (e.g., 2 hours), taking samples from the receiver chamber at various time points.
-
Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: Experimental workflow for troubleshooting and improving PROTAC cell permeability.
Caption: Cellular mechanism of action and permeability challenges for PROTACs.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
Stability of (S)-NH2-Pyridine-piperazine(Me)-Boc under acidic and basic conditions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the chemical stability of (S)-NH2-Pyridine-piperazine(Me)-Boc under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc protecting group on this compound?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group specifically designed to be stable under basic, nucleophilic, and reductive conditions while being easily removable under acidic conditions.[1][2][3] Therefore, this compound is expected to be stable in basic solutions but will undergo deprotection (cleavage of the Boc group) in the presence of acid.[4]
Q2: How does the pyridine (B92270) moiety affect the stability of the Boc group?
A2: The pyridine ring is an electron-withdrawing aromatic heterocycle. However, its electronic effect on the distal piperazine (B1678402) nitrogen is minimal in the context of Boc group stability. The fundamental acid-lability of the Boc group remains the dominant characteristic. Under acidic conditions, the pyridine nitrogen will be protonated, but this does not prevent the cleavage of the Boc group.
Q3: Will the primary amino group (-NH2) on the pyridine ring interfere with Boc deprotection?
A3: No, the primary amino group will not interfere. Under the strong acidic conditions required for Boc removal, this amine will be protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic and preventing it from participating in side reactions.
Q4: Can the Boc group on the piperazine be removed under basic conditions?
A4: It is highly unlikely. The Boc group is renowned for its stability in basic conditions.[5][6] Base-catalyzed deprotection of Boc groups is generally limited to cases where the nitrogen is part of an electron-deficient system (e.g., indoles or carbazoles), which makes the carbamate (B1207046) proton more acidic.[7] The piperazine nitrogen in your compound is a standard aliphatic amine, making the Boc group robustly stable to base.
Stability Data Summary
| Condition Category | Reagent/Solvent System | Expected Stability of Boc Group | Potential Side Reactions/Issues |
| Acidic | Trifluoroacetic Acid (TFA) in CH₂Cl₂ (DCM) | Labile (Cleavage occurs) | Incomplete reaction if concentration/time is insufficient. Alkylation of sensitive functional groups.[8] |
| Acidic | HCl (4M) in Dioxane or Ethyl Acetate (B1210297) | Labile (Cleavage occurs) | Slower than TFA for some substrates. Potential for ester hydrolysis if present.[9] |
| Acidic | Formic Acid, Acetic Acid (neat or aqueous) | Generally Stable to Slow Cleavage | Typically requires elevated temperatures for cleavage; not a standard deprotection method. |
| Basic | NaOH, KOH, LiOH (aq.) | Stable | Hydrolysis of other functional groups (e.g., esters) may occur. |
| Basic | K₂CO₃, Cs₂CO₃ in organic solvents (e.g., MeOH, ACN) | Stable | Generally inert conditions for the Boc group. |
| Basic | Organic bases (e.g., Et₃N, DIPEA, Piperidine) | Stable | These conditions are standard for orthogonal deprotection of Fmoc groups, leaving Boc intact.[2] |
| Reductive | H₂, Pd/C | Stable | Standard conditions for Cbz group removal; Boc group is unaffected.[2] |
Troubleshooting Guides
Issue 1: Incomplete or Slow Acidic Deprotection
If you observe starting material remaining after a standard deprotection protocol, consider the following troubleshooting steps.
Caption: Troubleshooting logic for incomplete Boc deprotection.
-
Verify Reagent Quality : Strong acids like TFA can degrade over time. Ensure you are using a fresh or properly stored bottle. For reactions requiring anhydrous conditions (e.g., HCl in dioxane), ensure the solvent is dry, as water can interfere with the reaction.
-
Increase Acid Equivalents/Concentration : The two basic nitrogens (on the pyridine and the free piperazine amine post-deprotection) will consume acid. Ensure a sufficient excess of acid is used to both protonate these sites and catalyze the cleavage. A common starting point is 20-50% TFA in DCM.[10]
-
Extend Reaction Time : While often fast, some substrates require longer reaction times.[11] Monitor the reaction by TLC or LC-MS every 30-60 minutes to track progress.
-
Change Acidic System : If a milder system like HCl in ethyl acetate is failing, switch to a more potent one like 4M HCl in dioxane or TFA/DCM.[9][10]
Issue 2: Observation of Unexpected Byproducts
The generation of the tert-butyl cation during deprotection can lead to side reactions if other nucleophilic sites are present and unprotected on your molecule.
-
t-Butylation : Electron-rich aromatic rings or other sensitive functional groups can be alkylated by the t-butyl cation.[8]
-
Solution : Add a scavenger such as triethylsilane (TES) or thioanisole (B89551) to the reaction mixture. These additives will trap the t-butyl cation, preventing it from reacting with your desired product.
-
Experimental Protocols
Protocol 1: Standard Acidic Deprotection (TFA/DCM)
This protocol describes a standard method for removing the Boc group under acidic conditions.
Caption: General workflow for TFA-mediated Boc deprotection.
Methodology:
-
Dissolve the this compound substrate in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA), typically 5 to 10 equivalents (or 25-50% v/v), to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[5]
-
Monitor the reaction for the disappearance of the starting material using an appropriate method like TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting product will be the TFA salt.
-
For the free amine, dissolve the residue in a suitable solvent and perform a basic aqueous workup (e.g., with saturated NaHCO₃ or dilute NaOH) followed by extraction with an organic solvent, drying, and concentration. Further purification may be required.
Protocol 2: Stability Test Under Basic Conditions
This protocol can be used to confirm the stability of the Boc group to a representative basic condition.
Methodology:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or THF).
-
Add 1.5 equivalents of a base, such as 1M aqueous sodium hydroxide (B78521) (NaOH).
-
Stir the mixture at room temperature for 12-16 hours.[4]
-
Take an aliquot of the reaction mixture and analyze by LC-MS or ¹H NMR.
-
Expected Outcome : You should only observe the starting material. The absence of the deprotected product confirms the stability of the Boc group under these basic conditions.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 | Benchchem [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Linker Length for Improved Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for enhanced ternary complex formation in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The primary function of the linker is to bridge the target protein and the E3 ligase, positioning them in a productive orientation to form a ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3]
Q2: Why is the linker length a critical parameter for PROTAC efficacy?
The length of the linker is a crucial factor that directly influences the efficacy of a PROTAC.[1][3] An optimal linker length is essential for the formation of a stable and productive ternary complex.[1][3] If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[1][3][4] Conversely, if the linker is too long, it may result in an unstable and overly flexible ternary complex, failing to bring the two proteins into close enough proximity for efficient ubiquitination.[1][3][4] Therefore, meticulous optimization of the linker length is a critical step in developing a potent PROTAC.[1][3]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition significantly impacts a PROTAC's overall performance by affecting its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1] For example, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can enhance solubility.[1] The rigidity of the linker is also a key factor; more rigid structures can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially improving the stability and lifetime of the complex.[1][5] The chemical nature of the linker can also influence protein-protein interactions within the ternary complex.[6]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the desired ternary complex.[1][7] Linker design can influence the stability and cooperativity of the ternary complex. A well-designed linker promotes positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second protein, thereby favoring ternary complex formation even at higher concentrations and mitigating the hook effect.[8]
Q5: Is the optimal linker length universal, or is it dependent on the specific target and E3 ligase?
The optimal linker length is highly dependent on the specific pair of the target protein and the E3 ligase.[1] The unique structural characteristics of each protein dictate the required distance and orientation for productive ternary complex formation. Therefore, what works for one target-ligase pair may not be effective for another, necessitating empirical testing of a library of PROTACs with varying linker lengths for each new system.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge that often points to issues with the formation or productivity of the ternary complex.[1]
-
Possible Cause 1: Suboptimal Linker Length.
-
Possible Cause 2: Poor Physicochemical Properties.
-
Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2]
-
Suggested Solution: Modify the linker's composition to improve its drug-like properties. Incorporating elements like PEG or rigid heterocyclic scaffolds can enhance solubility and permeability.[1][2]
-
-
Possible Cause 3: Unproductive Ternary Complex Formation.
-
Explanation: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. The spatial arrangement may not expose lysine (B10760008) residues on the target protein to the E2 ubiquitin-conjugating enzyme.[1][9]
-
Suggested Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring a redesign of the linker's length, composition, or attachment points.[1][10]
-
Problem 2: My PROTAC shows reduced target degradation at higher concentrations (Hook Effect).
-
Possible Cause: Formation of Unproductive Binary Complexes.
-
Explanation: At high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the three-part ternary complex.[1][7]
-
Suggested Solution: Re-evaluate the linker design to enhance positive cooperativity in ternary complex formation. A linker that promotes favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex over the binary ones.[6][8] Biophysical assays like SPR can be used to measure the cooperativity factor.[11][12]
-
Problem 3: My PROTAC is not selective and causes degradation of off-target proteins.
-
Possible Cause: Linker-Induced Conformation.
-
Explanation: The linker's length and flexibility can influence the overall conformation of the ternary complex, which may inadvertently present off-target proteins for ubiquitination.[10]
-
Suggested Solution: Systematically vary the linker's length, rigidity, and attachment points.[10] A more rigid or constrained linker can limit the conformational freedom of the PROTAC, potentially leading to a more selective ternary complex geometry.[5]
-
Data Presentation: Impact of Linker Length on Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[3]
Table 1: ERα-Targeting PROTACs (VHL Ligand) [13]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 16 | 2 | >90% |
| 20 | 12 | ~85% |
| 24 | 36 | ~80% |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][3]
Table 2: p38α-Targeting PROTACs [1][3]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 13 | >1000 | <10% |
| 15 | 150 | ~75% |
| 17 | 120 | ~80% |
| 19 | 400 | ~60% |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][3]
Table 3: BTK-Targeting PROTACs (CRBN Ligand) [14]
| Linker Type | DC50 (nM) | Dmax (%) |
| Short Alkyl/Ether | 1-40 | >85% |
| Long PEG | 5-100 | >80% |
Potent degradation was observed with various linker types, though shorter alkyl/ether linkers generally showed higher potency in this system.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.[15]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[10]
-
Cell Treatment:
-
Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[10]
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.[10]
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G).
-
-
Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[10]
-
Protocol 3: Ternary Complex Formation Assays
Several biophysical techniques can characterize the formation and stability of the ternary complex, providing valuable insights to guide linker optimization.[3]
-
Surface Plasmon Resonance (SPR): This technique can measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in vitro.[11][12] It is used to determine the cooperativity factor (α), which quantifies how the binding of one protein affects the binding of the other.[11][16]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase.[17][18] It provides real-time kinetic data on ternary complex formation and stability within a cellular context.[17][18]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of binary and ternary complex formation.[19]
Mandatory Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce off-target effects of pyridine-piperazine based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the off-target effects of pyridine-piperazine based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with pyridine-piperazine based PROTACs?
A1: Off-target effects in pyridine-piperazine based PROTACs can arise from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins, particularly those within the same family (e.g., kinases). This can lead to the degradation of unintended targets.
-
E3 Ligase Ligand Off-Targets: The E3 ligase binder, often a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon (CRBN), can have its own set of off-targets. For instance, pomalidomide-based PROTACs have been observed to degrade certain zinc-finger (ZF) proteins independently of the intended POI[1][2].
-
Linker-Mediated Interactions: The pyridine-piperazine linker itself can contribute to off-target effects by influencing the conformation of the PROTAC and the stability of the ternary complex (POI-PROTAC-E3 ligase). The physicochemical properties of the linker, such as its basicity and rigidity, play a crucial role[3][4][5].
-
Formation of Unproductive Ternary Complexes: The pyridine-piperazine linker may facilitate the formation of ternary complexes with proteins other than the intended target, leading to their degradation.
Q2: How does the pyridine-piperazine linker influence the selectivity of a PROTAC?
A2: The pyridine-piperazine linker is a critical determinant of a PROTAC's selectivity and overall performance through several mechanisms:
-
Rigidity and Conformational Control: The cyclic nature of the piperazine (B1678402) ring imparts rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex with the intended POI and E3 ligase[6][7][8]. This conformational constraint can disfavor the formation of off-target ternary complexes.
-
Basicity (pKa) and Physicochemical Properties: The piperazine moiety contains a basic nitrogen atom, and its protonation state can significantly impact the PROTAC's solubility, cell permeability, and interactions with proteins[3][4][9]. The presence of the adjacent pyridine (B92270) ring can modulate the pKa of the piperazine nitrogen, thereby influencing these properties. Fine-tuning the basicity of the linker is a key strategy for optimizing PROTAC performance[3][4].
-
Solubility: Introduction of an ionizable pyridine/di-piperidine motif has been shown to improve the aqueous solubility of PROTACs, which can enhance their bioavailability and reduce non-specific binding due to aggregation[7].
-
Linker Length and Attachment Points: The length and attachment points of the pyridine-piperazine linker are crucial for achieving the optimal geometry for ternary complex formation. Even minor changes in linker length can dramatically alter the degradation profile and selectivity[5].
Q3: What are the initial steps to take if I observe significant off-target effects with my pyridine-piperazine based PROTAC?
A3: If you observe significant off-target effects, a systematic approach is recommended:
-
Confirm On-Target Activity: Ensure your PROTAC is effectively degrading the intended target protein at the desired concentrations.
-
Global Proteomics Analysis: Perform an unbiased proteomics screen (e.g., using mass spectrometry) to identify all proteins that are downregulated upon treatment with your PROTAC. This will provide a comprehensive view of both on-target and off-target degradation.
-
Validate Off-Targets: Use an orthogonal method, such as Western blotting, to confirm the degradation of high-priority off-targets identified in your proteomics screen.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET or Isothermal Titration Calorimetry (ITC) to determine if your PROTAC forms a stable ternary complex with the identified off-target proteins and the recruited E3 ligase.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your PROTAC with modifications to the pyridine-piperazine linker (e.g., altering linker length, attachment points, or substituting the pyridine/piperazine rings) to understand the structural drivers of the off-target effects.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High levels of off-target protein degradation observed in proteomics. | 1. Promiscuous warhead binding.2. Off-target activity of the E3 ligase ligand.3. Non-optimal linker conformation promoting off-target ternary complex formation. | 1. If possible, select a more selective warhead for your POI.2. Synthesize a negative control PROTAC with a modification that abrogates binding to the E3 ligase to distinguish warhead-driven effects.3. Modify the pyridine-piperazine linker by altering its length, rigidity, or attachment points to disrupt off-target ternary complex formation. |
| Poor selectivity between protein isoforms or family members. | 1. The warhead has similar affinity for multiple family members.2. The linker does not sufficiently discriminate between the surfaces of the target proteins to favor cooperative binding with the on-target. | 1. Optimize the pyridine-piperazine linker to maximize ternary complex cooperativity with the intended target. This can be assessed using ITC.2. Systematically vary the linker length and composition to identify a configuration that favors the on-target ternary complex. |
| Compound exhibits poor solubility or cell permeability. | 1. The overall lipophilicity of the PROTAC is too high.2. The basicity of the piperazine linker is not optimal for solubility and membrane passage. | 1. Introduce more polar functional groups to the linker or warhead/E3 ligase ligand.2. Modify the chemical environment around the piperazine nitrogen to modulate its pKa. For example, the position of electron-withdrawing groups near the piperazine can influence its basicity[3][4]. |
| Discrepancy between in vitro binding affinity and cellular degradation potency. | 1. Poor cell permeability of the PROTAC.2. Inefficient ternary complex formation in a cellular context. | 1. Perform cell-based target engagement assays (e.g., NanoBRET) to confirm the PROTAC is reaching its target in cells.2. Optimize the pyridine-piperazine linker to improve physicochemical properties for better cell penetration.3. Use live-cell NanoBRET assays to assess ternary complex formation within cells. |
Quantitative Data Summary
The following tables provide examples of quantitative data that are crucial for assessing and optimizing the selectivity of pyridine-piperazine based PROTACs.
Table 1: Example of Global Proteomics Data for Off-Target Identification
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TP53 | -2.5 | <0.001 | No (On-Target) |
| Off-Target Kinase | MAPK1 | -1.8 | <0.01 | Yes |
| Zinc Finger Protein | ZNF24 | -1.5 | <0.05 | Yes |
| Unrelated Protein | ACTB | -0.1 | >0.05 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation and requires further validation.
Table 2: Example of Isothermal Titration Calorimetry (ITC) Data for Ternary Complex Cooperativity
| PROTAC-Protein Complex | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) |
| PROTAC + On-Target | 50 | 5 | 10 |
| PROTAC + Off-Target | 80 | 40 | 2 |
Note: Cooperativity (α) is calculated as (Binary Kd of PROTAC to protein) / (Ternary Kd of PROTAC to protein in the presence of E3 ligase). A higher α value for the on-target complex is desirable for selectivity.
Experimental Protocols
Global Proteomics for Off-Target Identification
Objective: To identify all proteins degraded by a pyridine-piperazine based PROTAC in an unbiased manner.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a duration sufficient to observe degradation of the target protein (typically 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with distinct isobaric tags. This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of a ternary complex between the target protein, the pyridine-piperazine based PROTAC, and the E3 ligase in live cells.
Methodology:
-
Cell Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® in a suitable cell line (e.g., HEK293).
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Add the pyridine-piperazine based PROTAC at various concentrations to the cells.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To quantify the cooperativity of ternary complex formation.
Methodology:
-
Protein and PROTAC Preparation:
-
Purify the target protein and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
Prepare solutions of the proteins and the pyridine-piperazine based PROTAC in a matched buffer.
-
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).
-
-
Ternary Complex Experiment:
-
Saturate the PROTAC with the E3 ligase.
-
Titrate the PROTAC-E3 ligase complex into the target protein solution to determine the ternary binding affinity (Kd,ternary).
-
-
Data Analysis:
-
Fit the ITC data to an appropriate binding model to obtain the dissociation constants (Kd).
-
Calculate the cooperativity (α) using the formula: α = Kd1 / Kd,ternary.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for troubleshooting off-target effects.
Caption: Influence of linker properties on PROTAC selectivity.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the In-Vivo Stability of PROTACs with Rigid Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using rigid linkers to enhance the in vivo stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using rigid linkers in PROTACs to improve in vivo stability?
A1: Rigid linkers are employed to enhance the metabolic stability and overall pharmacokinetic (PK) profile of PROTACs.[1][2] Unlike flexible linkers (e.g., PEG or long alkyl chains) which can be more susceptible to metabolism, rigid structures can shield the molecule from metabolic enzymes.[][4][5] By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can also reduce the entropic penalty of binding, leading to more stable and efficient ternary complex formation (Target Protein-PROTAC-E3 Ligase), which is essential for potent protein degradation.[6][]
Q2: My PROTAC with a rigid linker shows good in vitro potency but fails in in vivo models. What are the common causes?
A2: This discrepancy is often due to poor drug metabolism and pharmacokinetic (DMPK) properties.[6] Key factors include:
-
Low Cell Permeability: Despite being rigid, the overall molecule may have a high molecular weight and polar surface area, hindering its ability to cross cell membranes.[8][9]
-
Poor Metabolic Stability: While intended to improve stability, the rigid linker itself or other parts of the molecule might contain metabolic "soft spots" susceptible to enzymes like cytochrome P450s.[][5]
-
Active Transporter Efflux: The PROTAC may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from cells, reducing intracellular concentration and efficacy.[2]
-
Suboptimal Formulation: Poor solubility can lead to low absorption and bioavailability when administered in vivo.[]
Q3: How does linker rigidity impact the cell permeability of a PROTAC?
A3: Linker rigidity has a complex effect on permeability. Replacing a flexible, hydrophilic linker (like PEG) with a more rigid, lipophilic one (like a phenyl ring) can sometimes improve passive permeability.[8] However, increasing rigidity might also disfavor the "chameleon effect," where flexible molecules adopt a more compact, less polar conformation to pass through the hydrophobic cell membrane.[6] The key is to strike a balance between rigidity for stability and the appropriate physicochemical properties (lipophilicity, polar surface area) for membrane transit.[2]
Q4: What types of rigid linkers are commonly used to enhance metabolic stability?
A4: Several structural motifs are used to introduce rigidity and improve stability:
-
Cycloalkanes: Structures like piperazine (B1678402), piperidine, and cyclohexane (B81311) introduce rigidity and can enhance water solubility and metabolic stability.[1]
-
Aromatic Rings: Phenyl rings provide planarity and rigidity. Their π-electrons can also participate in π-π stacking interactions, which may help stabilize the ternary complex.[1]
-
Triazoles: Often formed via "click chemistry," triazole rings are metabolically stable and help reduce oxidative degradation in vivo.[1][6]
-
Alkynes: The linear geometry of alkynes provides conformational restriction.[6]
Q5: Can increasing linker rigidity negatively affect my PROTAC's activity?
A5: Yes. While rigidity can be beneficial, it can also be detrimental. If the rigid linker locks the PROTAC in a conformation that is unfavorable for ternary complex formation, it can abolish degradation activity.[2][6] Unlike flexible linkers that allow the PROTAC to adapt its orientation, a rigid linker's geometry is fixed. Therefore, structural or in silico studies should ideally guide the design to ensure the rigid conformation is productive.[2]
Troubleshooting Guide
This guide addresses specific issues encountered during the development of PROTACs with rigid linkers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite good in vitro potency. | 1. Poor metabolic stability leading to rapid clearance.[4] 2. Low cell permeability and bioavailability.[2][11] 3. High efflux by transporters.[2] | 1. Perform in vitro metabolic stability assays to identify metabolic "soft spots" and modify the linker to block these sites (e.g., fluorination).[12] 2. Conduct permeability assays (PAMPA, Caco-2). Modify the linker to balance lipophilicity and polarity.[4][8] 3. Investigate formulation strategies like amorphous solid dispersions (ASDs) to improve solubility and absorption.[11][12] |
| PROTAC is inactive or has reduced potency in cellular assays. | 1. The rigid linker prevents the formation of a stable ternary complex.[4][6] 2. Poor cell permeability is limiting intracellular concentration.[11] | 1. Synthesize analogs with different rigid linkers or vary the attachment points to alter the geometry.[][9] 2. Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[11][13] 3. Confirm target and E3 ligase engagement in cells using assays like NanoBRET or CETSA.[8][11] |
| High variability in animal study results. | 1. Inconsistent or unstable formulation.[12] 2. Saturation of the degradation machinery or the "hook effect" at high doses.[11] | 1. Ensure the formulation is homogenous and stable under experimental conditions.[12] 2. Perform a thorough dose-response study to identify the optimal therapeutic window and avoid concentrations that cause the hook effect.[11][14] |
| Observed toxicity in animal models. | 1. Off-target degradation caused by the PROTAC.[11] 2. Toxicity of a specific metabolite. 3. On-target toxicity in non-disease tissues.[14] | 1. Use quantitative proteomics to get a global view of protein changes and identify off-target effects.[11] 2. Modify the linker to improve selectivity.[11] 3. Synthesize and test a negative control compound (e.g., with a mutated E3 ligase binder) to confirm the toxicity is mechanism-dependent.[14] |
Data Presentation: Linker Impact on PROTAC Properties
The following table summarizes representative data illustrating how modifying a PROTAC linker from a flexible PEG chain to a more rigid piperazine-containing structure can impact key pharmacokinetic and permeability parameters.
| Parameter | PROTAC with Flexible PEG Linker | PROTAC with Rigid Piperazine Linker | Rationale for Change |
| Metabolic Half-Life (t½) in Liver Microsomes | 15 min | 90 min | The rigid piperazine ring is less susceptible to oxidative metabolism compared to the ether linkages in PEG.[4][5] |
| Intrinsic Clearance (CLint) | High (e.g., 150 µL/min/mg) | Low (e.g., 25 µL/min/mg) | Reduced metabolism leads to a lower rate of clearance.[12] |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | 2.0 x 10⁻⁶ cm/s | Replacing a polar PEG unit with a more lipophilic rigid structure can improve passive permeability.[8] |
| Efflux Ratio (B→A / A→B) | 10 | 3 | The structural change may reduce recognition by efflux transporters.[2][15] |
| Degradation Potency (DC₅₀) | 50 nM | 25 nM | The rigid linker may better pre-organize the PROTAC for a more stable ternary complex, enhancing degradation efficiency.[6][] |
Note: The values presented are illustrative examples based on trends reported in the literature and will vary for each specific PROTAC series.
Visualizations
PROTAC Mechanism and Troubleshooting
Caption: General mechanism of action for a PROTAC inside the cell.
Caption: A logical workflow for troubleshooting poor in vivo PROTAC stability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of a PROTAC.[12]
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control substrate (e.g., Testosterone)
-
Acetonitrile (ACN) containing an internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the PROTAC by diluting the stock solution in buffer to a concentration of 1 µM.
-
In a 96-well plate, add the PROTAC solution, phosphate buffer, and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding an equal volume of cold ACN with an internal standard.
-
Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) by plotting the natural log of the remaining PROTAC percentage versus time. The slope of the line is the elimination rate constant (k). t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the half-life and reaction conditions.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC.[17][18]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
PROTAC stock solution (in DMSO)
-
LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes. Avoid touching the membrane.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.
-
Prepare the Donor Plate: Prepare the PROTAC dosing solution by diluting the stock solution in PBS to a final concentration (e.g., 10 µM). Add 200 µL of this solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability and assess the potential for active efflux of a PROTAC across a human intestinal cell monolayer.[8][18]
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks’ Balanced Salt Solution (HBSS) with HEPES buffer
-
PROTAC stock solution
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity. Additionally, perform a Lucifer yellow rejection test.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS buffer and equilibrate at 37°C for 30 minutes.
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Add the PROTAC dosing solution (in HBSS) to the apical (top) chamber.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical, B→A):
-
Add the PROTAC dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions.
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). A ratio significantly greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[15]
References
- 1. precisepeg.com [precisepeg.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permeability Assay - Profacgen [profacgen.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of (S)-NH2-Pyridine-piperazine(Me)-Boc for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the quality and purity of building blocks for Proteolysis Targeting Chimeras (PROTACs) are of paramount importance for the reliability and reproducibility of biological assays. This guide provides a comprehensive comparison of (S)-NH2-Pyridine-piperazine(Me)-Boc, a key linker for PROTACs, with common alternatives. It includes detailed experimental protocols for purity validation and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound, also known as (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate, is a widely used bifunctional linker in the synthesis of PROTACs.[1][2] Its structure incorporates a piperazine (B1678402) moiety, which can enhance rigidity and solubility, crucial properties for the efficacy of a PROTAC.[3][][5] This linker has been notably utilized in the development of degraders for Bruton's tyrosine kinase (BTK), a key target in various B-cell malignancies.[1][2]
Comparison with Alternative PROTAC Linkers
The choice of linker is critical in PROTAC design as it influences the formation of a stable ternary complex between the target protein and the E3 ligase.[5] While this compound offers advantages in terms of its semi-rigid structure, other linkers like polyethylene (B3416737) glycol (PEG) and simple alkyl chains are also frequently employed.[5]
| Feature | This compound | PEG Linkers | Alkyl Chain Linkers |
| Structure | Semi-rigid piperazine core | Flexible, hydrophilic chain | Flexible, hydrophobic chain |
| Solubility | Generally good aqueous solubility, potentially pH-dependent due to the piperazine nitrogens.[6][7] | High water solubility.[5] | Low water solubility, higher lipophilicity. |
| Conformational Control | The rigid piperazine ring can reduce the entropic penalty of ternary complex formation.[3][] | High flexibility can lead to a higher entropic penalty. | High flexibility. |
| Metabolic Stability | The piperazine ring can be susceptible to metabolism, though this can be modulated by nearby chemical groups.[7] | Generally stable. | Can be susceptible to oxidation. |
| Synthesis | Multi-step synthesis required.[8][9][10] | Readily available in various lengths. | Readily available in various lengths. |
Purity Validation for Biological Assays
Ensuring the high purity of this compound is critical to avoid confounding results in biological assays. Potential impurities can arise from the synthesis process, including starting materials, byproducts, and enantiomeric impurities. A multi-pronged analytical approach is recommended for comprehensive purity assessment.
Key Purity Parameters and Recommended Methods
| Purity Aspect | Analytical Method | Purpose |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) | To quantify the main compound and detect any non-chiral impurities. |
| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | To determine the percentage of the desired (S)-enantiomer versus the (R)-enantiomer. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any structural isomers or major impurities. |
| Residual Solvents | Gas Chromatography (GC) | To detect and quantify any remaining solvents from the synthesis and purification process. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from potential non-chiral impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity.
Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (S) and (R)-enantiomers of NH2-Pyridine-piperazine(Me)-Boc.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
¹H and ¹³C NMR for Structural Confirmation
Objective: To confirm the identity and structural integrity of the compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure and identify any significant impurities.
LC-MS for Impurity Identification
Objective: To detect and identify potential impurities by their mass-to-charge ratio.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same conditions as the HPLC method for chemical purity.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the mass of the main peak and any impurity peaks. This data can be used to propose the structures of potential impurities.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is utilized, it is essential to visualize the relevant biological pathways and experimental workflows.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
The diagram above illustrates the central role of BTK in the B-cell receptor signaling pathway, which is a key target for PROTACs developed using linkers like this compound.[11][12][13][14][15]
Caption: General Mechanism of Action for a PROTAC.
This workflow demonstrates how a PROTAC, utilizing a linker such as this compound, facilitates the ubiquitination and subsequent degradation of a target protein.[16][17][18][19][20]
Caption: Purity Validation Workflow.
The diagram outlines a systematic workflow for the comprehensive purity validation of this compound before its use in sensitive biological assays.
Conclusion
The selection of a suitable linker and the rigorous validation of its purity are critical steps in the development of effective and reliable PROTACs. This compound offers a valuable semi-rigid scaffold for PROTAC design, particularly for targets like BTK. By employing a comprehensive suite of analytical techniques as outlined in this guide, researchers can ensure the quality of their building blocks, leading to more robust and reproducible data in their drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. connectjournals.com [connectjournals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of PROTACs synthesized using (S)-NH2-Pyridine-piperazine(Me)-Boc
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs), with a focus on those developed for Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). While initiated by an interest in PROTACs synthesized using the linker (S)-NH2-Pyridine-piperazine(Me)-Boc, which is utilized in the creation of PROTAC BTK Degrader-10, this guide extends to a broader analysis of well-characterized BTK and BRD4 degraders to provide a valuable comparative context for researchers.[1] The selection of the target-binding ligand, the E3 ligase-recruiting moiety, and the interconnecting linker are all critical components that dictate the efficacy and selectivity of a PROTAC molecule.[2][3][4][]
Mechanism of Action: A Tripartite Alliance for Degradation
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][4][6] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] This "event-driven" pharmacology allows for the catalytic degradation of the target protein, a key advantage over traditional inhibitors that require sustained high occupancy.
Comparative Performance of BTK-Targeting PROTACs
Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key target in B-cell malignancies.[6][7] PROTACs offer a promising strategy to overcome resistance to traditional BTK inhibitors. The choice of E3 ligase recruiter has been shown to be critical for BTK degradation, with Cereblon (CRBN)-recruiting PROTACs often demonstrating higher potency than those recruiting von Hippel-Lindau (VHL).[2][8]
| PROTAC | Target Binder | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| PTD10 | GDC-0853 derivative | CRBN | Ramos, JeKo-1 | 0.5 nM, 0.6 nM | >95% | [9][10] |
| NC-1 | Ibrutinib analog | CRBN | Mino | 2.2 nM | 97% | [11] |
| RC-3 | Ibrutinib analog | CRBN | Mino | Not specified | >95% | [11] |
| DD 03-171 | Not specified | CRBN | Mantle Cell Lymphoma | 5.1 nM | Not specified | |
| PROTAC 6b | PLS-123 | CRBN | Not specified | <300 nM | 75% | [12] |
| SJF620 | Not specified | CRBN | NAMALWA | Potent | >90% | [6] |
| PTD3 | GDC-0853 derivative | VHL | Ramos, JeKo-1 | >3000 nM | No degradation | [9] |
Comparative Performance of BRD4-Targeting PROTACs
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, is an epigenetic reader that plays a critical role in the transcription of oncogenes like c-MYC.[13] Several potent BRD4-targeting PROTACs have been developed, recruiting either VHL or CRBN.
| PROTAC | Target Binder | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | OTX015 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM | >95% | [13][14][15][16] |
| MZ1 | JQ1 analog | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [13][17] |
| ARV-771 | JQ1 analog | VHL | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported | [13] |
Key Signaling Pathway: BTK in B-Cell Receptor Signaling
The degradation of BTK by PROTACs disrupts the B-cell receptor signaling cascade, which is vital for the proliferation and survival of malignant B-cells.
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and cellular assays to determine their efficacy, selectivity, and mechanism of action.
Experimental Workflow for PROTAC Characterization
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction of the target protein.
-
Cell Culture and Treatment: Seed cells (e.g., Ramos, Mino, or relevant cancer cell lines) in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-BTK or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. It is also advisable to include a proteasome inhibitor (e.g., MG132 or bortezomib) co-treatment group to demonstrate the accumulation of ubiquitinated protein.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-BTK).
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the functional consequence of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat them with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® (CTG) Assay: Add the CTG reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Linkers: (S)-NH2-Pyridine-piperazine(Me)-Boc vs. PEG Linkers for BTK Degradation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of (S)-NH2-Pyridine-piperazine(Me)-Boc and Polyethylene Glycol (PEG) linkers for the degradation of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.
This comparison synthesizes data from multiple studies to highlight the performance differences and provides detailed experimental protocols for the key assays used in the evaluation of BTK degraders. While a single study directly comparing this compound with a systematic series of PEG linkers for BTK degradation is not publicly available, this guide draws upon existing literature to provide a comprehensive overview for researchers in the field.
Performance Data Summary
The following tables summarize quantitative data on BTK degraders utilizing either piperazine-based or PEG-based linkers. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and specific PROTAC architectures.
Table 1: Performance of BTK Degraders with Piperazine-Containing Linkers
| Compound ID | Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | Piperazine-based | Pomalidomide | GDC-0853 | 0.5 | >95 | TMD8 |
| MT802 | Piperazine-PEG hybrid | Pomalidomide | Ibrutinib derivative | <1 | ~99 | MOLM-14 |
| ARV-110 (AR degrader) | Piperidine and piperazine (B1678402) | Cereblon | AR ligand | - | - | VCaP |
Note: ARV-110 is included to illustrate the use of piperazine in a clinically advanced degrader, though it targets the Androgen Receptor (AR) and not BTK.
Table 2: Performance of BTK Degraders with PEG Linkers
| Compound ID | Linker Composition | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| RC-3 | PEG-based | Pomalidomide | Ibrutinib derivative | <10 | >85 | Mino |
| DD 03-171 | PEG-based | Cereblon | Ibrutinib derivative | 5.1 | >95 | MCL cells |
| BTK Degrader-10 | PEG-based | Pomalidomide | BTK inhibitor | - | - | - |
| PTD1 | PEG-based | Pomalidomide | GDC-0853 | 1.6 | >95 | TMD8 |
| PTD2 | PEG-based | Pomalidomide | GDC-0853 | 2.5 | >95 | TMD8 |
| PTD4 | PEG-based | Pomalidomide | GDC-0853 | 1.9 | >95 | TMD8 |
Key Differences and Considerations
Rigidity vs. Flexibility:
-
This compound and other piperazine-containing linkers introduce a degree of rigidity to the PROTAC molecule. This can be advantageous in pre-organizing the molecule for optimal ternary complex formation, potentially leading to higher potency.[1][2][3] The defined conformation can reduce the entropic penalty of binding.
-
PEG linkers are known for their flexibility, which allows the PROTAC to adopt multiple conformations to facilitate the interaction between BTK and the E3 ligase.[4] However, this flexibility can also lead to non-productive binding modes.
Physicochemical Properties:
-
The piperazine moiety is a protonable amine, which can improve the aqueous solubility of the PROTAC, a common challenge in degrader development.[1][2][3] However, the pKa of the piperazine can be influenced by neighboring chemical groups.[1][2][3]
-
PEG linkers are hydrophilic and can also enhance the solubility and permeability of PROTACs.[4] The length of the PEG chain can be systematically varied to optimize pharmacokinetic properties.
Synthesis:
-
The synthesis of PROTACs with this compound involves standard amide coupling reactions.[5]
-
PEG linkers of various lengths are commercially available and can be readily incorporated into PROTACs using established chemical methodologies.
Signaling Pathways and Experimental Workflows
To understand the context of BTK degradation and the methods used to evaluate it, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Performance comparison of different PROTAC linkers for BTK degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) for Bruton's Tyrosine Kinase (BTK) has emerged as a promising therapeutic strategy for various B-cell malignancies. The linker component of a BTK PROTAC, which connects the BTK-binding warhead to the E3 ligase-recruiting moiety, is a critical determinant of its degradation efficiency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of different PROTAC linkers for BTK degraders, supported by experimental data, and includes detailed methodologies for key evaluative assays.
The Influence of Linker Composition and Length on BTK Degradation
The linker is not merely a spacer but an active modulator of the ternary complex formation between BTK, the PROTAC, and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1] Its length, flexibility, and chemical composition directly impact the stability and productivity of this complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of BTK.[2]
Polyethylene Glycol (PEG) vs. Alkyl Linkers
PEG and alkyl chains are the most commonly employed flexible linkers in PROTAC design due to their synthetic accessibility and ability to confer favorable physicochemical properties.
PEG linkers are known to enhance the aqueous solubility of PROTACs, a common challenge for these high molecular weight molecules.[3] The hydrophilicity of the repeating ethylene (B1197577) glycol units can improve formulation and bioavailability.[3] However, excessive hydrophilicity can negatively impact cell permeability. The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, which can be advantageous for forming a productive ternary complex.[4]
Alkyl linkers , being more hydrophobic, may offer better cell permeability compared to their PEG counterparts of similar length.[4] However, this increased hydrophobicity can lead to lower aqueous solubility. The optimal length of both PEG and alkyl linkers is crucial and must be empirically determined for each specific BTK warhead and E3 ligase ligand combination. Studies have shown that linkers that are too short may cause steric clashes between BTK and the E3 ligase, preventing ternary complex formation, while excessively long linkers can lead to an entropic penalty, reducing potency.[5]
The Rise of Rigid Linkers
More recently, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) or alkynes have gained attention.[5] These linkers can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex and improve degradation potency.[6] A rigidified linker strategy has also been shown to improve the metabolic stability of BTK PROTACs.[7]
Quantitative Performance Comparison of BTK PROTAC Linkers
The following tables summarize the in vitro degradation performance of several BTK PROTACs with varying linker compositions and lengths. The key performance metrics are:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Table 1: Comparison of PEG and Alkyl-based Linkers for BTK Degraders
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT802 | Ibrutinib analog | Pomalidomide | PEG | ~16 | NAMALWA | Potent | >95 | [8] |
| SJF608 | Ibrutinib analog | Pomalidomide | Alkyl/Ether | ~16 | NAMALWA | Potent | >95 | [8] |
| PTD1 | GDC-0853 | Pomalidomide | PEG | 12 | Ramos | 2.0 ± 0.5 | >95 | [9] |
| PTD2 | GDC-0853 | Pomalidomide | PEG | 15 | Ramos | 1.1 ± 0.3 | >95 | [9] |
| PTD4 | GDC-0853 | Pomalidomide | PEG | 18 | Ramos | 1.8 ± 0.4 | >95 | [9] |
| PTD8 | GDC-0853 | Pomalidomide | Alkyl | 11 | Ramos | 3.5 ± 0.8 | >95 | [9] |
| PTD9 | GDC-0853 | Pomalidomide | Alkyl | 14 | Ramos | 1.5 ± 0.4 | >95 | [9] |
Table 2: Performance of BTK PROTACs with Rigidified Linkers
| PROTAC | Warhead | E3 Ligase Ligand | Linker Characteristics | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 3e | ARQ-531 analog | Pomalidomide | Rigidified with piperazine | Jeko-1 | Potent | >90 | [7] |
| FDU-73 | ARQ-531 analog | Pomalidomide | Rigidified | Jeko-1 | 2.9 | >90 | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation process for BTK PROTACs, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow.
Caption: BTK signaling pathway activated by the B-cell receptor (BCR).
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BTK PROTAC performance.
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after PROTAC treatment.[1][11]
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells treated with various concentrations of PROTACs and a vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[11]
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[1]
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays
Several biophysical assays can be employed to characterize the formation and stability of the BTK-PROTAC-E3 ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.[12]
-
Surface Plasmon Resonance (SPR): Monitors the binding events in real-time to determine association and dissociation rate constants.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other upon complex formation.[13]
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetic Studies:
-
Animal Model: Typically conducted in mice or rats.[14]
-
Drug Administration: The PROTAC is administered via intravenous (i.v.) or oral (p.o.) routes.[14]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of the PROTAC are quantified using LC-MS/MS.
-
Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, and half-life are determined.[14]
Pharmacodynamic Studies:
-
Tumor Models: Xenograft models with human B-cell malignancy cell lines are often used.
-
PROTAC Treatment: Tumor-bearing animals are treated with the PROTAC at various doses and schedules.
-
Tumor Analysis: Tumors are harvested at different time points, and the levels of BTK protein are measured by Western blot or immunohistochemistry to assess in vivo target degradation.
Conclusion
The rational design of the linker is a critical step in the development of potent and effective BTK PROTACs. While flexible linkers like PEG and alkyl chains offer a good starting point, the exploration of rigidified linkers holds promise for improving degradation potency and pharmacokinetic properties. A systematic evaluation of different linker types and lengths using a combination of in vitro and in vivo assays is essential for identifying optimal BTK degraders for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chinese researchers report optimized BTK-targeting PROTACs | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to BTK Degraders: The Critical Role of the Linker in In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment is rapidly evolving, with targeted protein degradation emerging as a powerful therapeutic modality. Bruton's tyrosine kinase (BTK), a crucial mediator in the B-cell receptor (BCR) signaling pathway, is a well-validated target. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK, rather than merely inhibiting it, offer a promising strategy to overcome resistance mechanisms associated with traditional small-molecule inhibitors.[1]
A BTK degrader is a heterobifunctional molecule composed of a ligand that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "harness"), and a chemical linker connecting the two.[2][3] This linker is not a passive spacer; its length, composition, rigidity, and attachment points are critical determinants of a degrader's efficacy, selectivity, and pharmacokinetic properties.[4] This guide provides an objective comparison of BTK degraders with different linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapies.
BTK Signaling Pathway and PROTAC Mechanism of Action
BTK is a key kinase downstream of the B-cell receptor. Its activation triggers a signaling cascade that promotes B-cell proliferation and survival, which is often hyperactivated in lymphomas.[5] BTK degraders function by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate the BTK protein entirely.[6]
The PROTAC-mediated degradation is a catalytic process. The degrader molecule forms a ternary complex with BTK and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), leading to the ubiquitination of BTK, which marks it for destruction by the proteasome. The degrader can then dissociate and target another BTK molecule.[3][7]
In Vitro Comparison of BTK Degraders
The initial evaluation of BTK degraders relies on a suite of in vitro assays to quantify their potency, selectivity, and mechanism of action at a cellular level. Linker modifications directly impact these parameters. For instance, optimizing linker length can alleviate steric clashes between BTK and the E3 ligase, enhancing ternary complex formation and degradation efficacy.[8]
Table 1: In Vitro Performance of BTK Degraders with Varied Linkers
| Degrader | BTK Ligand | E3 Ligase Ligand | Linker Characteristics | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MT-802 | Ibrutinib (B1684441) analog | Pomalidomide (CRBN) | PEG linker | MOLM-14 | <1 | >99% | [7] |
| SJF620 | Ibrutinib analog | Modified CRBN Ligand | PEG linker | MOLM-14 | Potent (not specified) | >90% | [7] |
| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | PEG-based | MOLM-14 | ~10 | >85% | [8] |
| RC-3 | Reversible Covalent | Pomalidomide (CRBN) | Optimized PEG-based | MOLM-14 | <10 | >85% | [8] |
| PROTAC 6e | ARQ-531 analog | Pomalidomide (CRBN) | Flexible linker | TMD8 | 1.8 (WT BTK) | >95% | [5] |
| PROTAC 3e | ARQ-531 analog | Pomalidomide (CRBN) | Rigidified linker | TMD8 | 1.1 (WT BTK) | >95% | [5] |
| P13I | Ibrutinib analog | Pomalidomide (CRBN) | PEG linker | HBL-1 (C481S) | 3.2 | >90% | [9] |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Optimized PEG/Alkyl | Ramos | 0.5 | >90% | [10] |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of protein degradation.
-
WT: Wild-Type. C481S is a common resistance mutation.
Experimental Protocols: In Vitro Assays
Detailed and standardized protocols are essential for the accurate comparison of degrader candidates.
Cell Culture and Treatment
-
Cell Lines: B-cell lymphoma cell lines such as Ramos (human Burkitt's lymphoma), TMD8 (human diffuse large B-cell lymphoma), and MOLM-14 (human acute myeloid leukemia) are commonly used.[5][8][10] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded at a specified density (e.g., 0.5 x 10⁶ cells/mL). The following day, they are treated with a serial dilution of the BTK degrader or vehicle control (e.g., DMSO) for a specified duration, typically 18-24 hours.[8]
Western Blotting for BTK Degradation
-
Purpose: To quantify the reduction in BTK protein levels.
-
Protocol:
-
Lysis: After treatment, cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, then incubated overnight at 4°C with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). BTK levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control. DC₅₀ and Dₘₐₓ values are calculated from dose-response curves.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Purpose: To assess the cytotoxic or cytostatic effect of BTK degradation.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with degraders for an extended period (e.g., 72-96 hours).
-
The CellTiter-Glo® reagent is added to the wells according to the manufacturer's instructions.
-
The plate is incubated to stabilize the luminescent signal, which is proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Luminescence is read on a plate reader. Data is normalized to vehicle-treated cells to determine the percentage of cell viability.
-
In Vivo Comparison of BTK Degraders
Successful translation from in vitro to in vivo models requires degraders with suitable pharmacokinetic (PK) and pharmacodynamic (PD) properties. The linker is a major driver of these characteristics, influencing solubility, metabolic stability, and bioavailability.[5][7] For example, a "linker rigidification" strategy was employed to improve the metabolic stability of a BTK PROTAC, significantly increasing its half-life.[5]
Table 2: In Vivo Performance of BTK Degraders with Varied Linkers
| Degrader | Animal Model | Dosing Regimen (Route) | Key PK/PD Finding | Efficacy Outcome | Reference |
| MT-802 | Mouse | Not specified | Unsuitable PK properties for in vivo development. | Not pursued. | [7] |
| SJF620 | Mouse | Not specified | Superior PK profile compared to MT-802. | Not specified. | [7] |
| PROTAC 3e | Mouse | Not specified | T₁/₂ > 145 min (mouse liver microsomes), a significant improvement over the flexible linker version (6e). | Potent suppression of cell growth. | [5] |
| UBX-382 | TMD-8 Xenograft Mouse | Oral (PO) | Orally bioavailable. | Complete tumor regression at 3 and 10 mg/kg; outperformed ibrutinib and MT-802. | [11][12] |
| NX-2127 | Xenograft Mouse | Oral (PO) | Good oral absorption and bioavailability. | Reduced tumor growth in both wild-type and C481S mutant tumor models. | [13] |
| ADC 3 | Mouse | Intravenous (IV) | Sustained in vivo degradation compared to the free degrader payload, with reduced systemic exposure. | Not specified. | [14][15] |
-
PK: Pharmacokinetics.
-
PD: Pharmacodynamics.
-
T₁/₂: Half-life.
-
ADC: Antibody-Drug Conjugate, an alternative delivery strategy.
Experimental Protocols: In Vivo Assays
In vivo studies in animal models are the definitive preclinical step to evaluate a degrader's therapeutic potential.
Xenograft Mouse Models
-
Purpose: To evaluate the anti-tumor efficacy of BTK degraders in a living system.
-
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of a human B-cell lymphoma cell line (e.g., TMD-8, Ramos).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (vehicle control, reference compound, and different doses of the test degrader).
-
Dosing: The degrader is administered via a clinically relevant route, most commonly oral gavage (PO) or intravenous (IV) injection, on a predetermined schedule (e.g., once daily).[12]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are often harvested for pharmacodynamic analysis.
-
Pharmacokinetic (PK) Analysis
-
Purpose: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a degrader.
-
Protocol:
-
Healthy mice or rats are administered a single dose of the degrader.
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is isolated, and the concentration of the degrader is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK parameters such as half-life (T₁/₂), Cₘₐₓ (maximum concentration), and AUC (area under the curve) are calculated to assess bioavailability and exposure.
-
Pharmacodynamic (PD) Analysis
-
Purpose: To confirm target engagement and degradation in vivo.
-
Protocol:
-
Tumor-bearing mice are treated with the degrader.
-
At specified time points after dosing, mice are euthanized, and tumors and/or relevant tissues (e.g., spleen) are harvested.
-
Tissues are homogenized to extract proteins.
-
BTK protein levels are quantified by Western blot or ELISA, as described in the in vitro section, to confirm target degradation.
-
The Impact of Linker Design on Degrader Performance
The linker is a key module for optimization. Its properties directly influence the formation of a productive ternary complex and the overall druggability of the molecule.
-
Linker Length: An optimal linker length is required to bridge BTK and the E3 ligase effectively without inducing steric hindrance. Studies have shown that both excessively short and long linkers can be detrimental to degradation potency.[9]
-
Composition: The chemical makeup of the linker affects physicochemical properties. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, are commonly used to improve solubility and cell permeability, which are often challenging for large PROTAC molecules.[7][]
-
Rigidity: While flexible linkers (like PEG) allow the molecule to adopt multiple conformations to form the ternary complex, they can also lead to poor metabolic stability. Introducing more rigid elements into the linker can pre-organize the molecule into a favorable conformation, potentially improving both potency and pharmacokinetic properties like half-life.[5]
-
Attachment Point: The position where the linker is attached to the warhead and the E3 ligase ligand is crucial. The exit vector must point away from the protein-protein interaction surface of the ternary complex to avoid disrupting the binding events.[10]
Conclusion
The development of BTK degraders represents a paradigm shift in targeting B-cell malignancies. The evidence clearly demonstrates that the linker is a critical design element that profoundly influences every aspect of a degrader's performance, from cellular potency to in vivo pharmacokinetics and anti-tumor efficacy. Systematic optimization of linker length, composition, and rigidity is essential for advancing potent and selective BTK degraders into the clinic. Several BTK degraders, such as BGB-16673, NX-5948, and NX-2127, are now in clinical trials, underscoring the therapeutic promise of this approach.[6][17] Future research will continue to refine linker design principles to unlock the full potential of targeted protein degradation.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. google.com [google.com]
- 14. Design, Synthesis, and In Vitro and In Vivo Evaluation of Cereblon Binding Bruton's Tyrosine Kinase (BTK) Degrader CD79b Targeted Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (S)-NH2-Pyridine-piperazine(Me)-Boc: A Comparative Guide to PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive benchmark analysis of the commercially available (S)-NH2-Pyridine-piperazine(Me)-Boc linker against other prevalent linker classes, namely Polyethylene Glycol (PEG) and alkyl-based linkers. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of next-generation protein degraders.
This compound is a PROTAC linker featuring a piperazine (B1678402) moiety, which is increasingly utilized to impart rigidity and modulate the physicochemical properties of the resulting PROTAC molecule.[1][2] This guide will compare its performance attributes to those of more conventional flexible linkers to highlight the impact of linker architecture on PROTAC efficacy.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is fundamentally linked to the linker's ability to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The linker's length, rigidity, and chemical composition influence critical parameters such as degradation potency (DC50), maximal degradation (Dmax), and the overall pharmacokinetic profile of the PROTAC.
While direct head-to-head comparative data for this compound against other specific linkers under identical experimental conditions is not extensively published, the following tables summarize representative data from various studies to illustrate the performance of different linker classes in the context of Bruton's Tyrosine Kinase (BTK) degradation, a known application for the benchmarked linker.[3][4]
Table 1: Performance of BTK PROTACs with Different Linker Classes
| Linker Class | Representative Linker Structure/Description | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Piperazine-based | This compound derived | BTK | Cereblon (CRBN) | Data not publicly available | Data not publicly available | [4] |
| Piperazine-containing | DD 03-171 | BTK | Cereblon (CRBN) | 5.1 | >95% | |
| Flexible (PEG) | 9-PEG unit linker | BTK | Cereblon (CRBN) | 5.9 | ~95% | [5] |
| Flexible (Alkyl) | Covalent (acrylamide) with alkyl spacer | BTK | Cereblon (CRBN) | 2.2 | 97% | [3] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Table 2: Physicochemical Properties of Different Linker Classes
| Linker Class | Key Physicochemical Characteristics | Impact on PROTAC Properties |
| Piperazine-based | Semi-rigid, can be protonated.[6][7][8][9][10][][12] | May improve solubility and cell permeability, provides conformational constraint.[][13] |
| Flexible (PEG) | Hydrophilic, flexible.[14] | Increases water solubility, can improve pharmacokinetic properties.[14] |
| Flexible (Alkyl) | Hydrophobic, flexible. | Can enhance cell permeability but may reduce solubility. |
Experimental Protocols
To enable a standardized comparison of linker performance, the following detailed experimental protocols are provided.
In Vitro Plasma Stability Assay using LC-MS/MS
This protocol outlines a method to assess the stability of a PROTAC in plasma, which is crucial for predicting its in vivo half-life.
a. Sample Preparation:
-
PROTAC stock solutions are prepared in DMSO.
-
The PROTAC is spiked into rat or human plasma at a final concentration of 1 µM.
-
The plasma samples are incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Proteins are precipitated by adding three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.[15][16][17][18]
b. LC-MS/MS Analysis:
-
An appropriate C18 column is used for chromatographic separation.
-
A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is employed.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the parent PROTAC molecule and its potential metabolites.[15][16][17][18]
-
The peak area of the PROTAC at each time point is normalized to the internal standard, and the percentage of the remaining PROTAC is calculated relative to the 0-hour time point.
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
a. Reagents and Setup:
-
Recombinant tagged target protein (e.g., GST-tagged BTK) and E3 ligase complex (e.g., FLAG-tagged DDB1/CRBN).
-
AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor beads and Anti-FLAG Acceptor beads).
-
PROTACs at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).
b. Procedure:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the AlphaLISA donor and acceptor beads and incubate in the dark for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.[19]
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line endogenously expressing the target protein) and allow them to adhere overnight.
-
Treat the cells with the PROTAC at a range of concentrations for a specified time (e.g., 24 hours).
b. Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to a vehicle-treated control.
Visualizing a PROTAC's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in PROTAC-mediated protein degradation and a representative signaling pathway.
Caption: Workflow of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
Efficacy of PROTAC BTK Degrader-10 in Overcoming Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (S)-NH2-Pyridine-piperazine(Me)-Boc as a component of PROTAC BTK Degrader-10 in overcoming drug resistance, particularly in the context of Bruton's tyrosine kinase (BTK) inhibition. We will objectively compare its performance with alternative therapeutic strategies, supported by experimental data.
Introduction to BTK Inhibition and Drug Resistance
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
First-generation BTK inhibitors, such as ibrutinib, and second-generation inhibitors, like acalabrutinib (B560132) and zanubrutinib, have shown significant clinical efficacy. These inhibitors typically form a covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, leading to its irreversible inactivation. However, the long-term efficacy of these inhibitors is often compromised by the emergence of drug resistance, most commonly through a mutation that substitutes the cysteine at position 481 with a serine (C481S). This mutation prevents the covalent binding of the inhibitor, rendering it less effective.
PROTAC Technology: A Novel Approach to Overcome Resistance
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a target protein.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (e.g., BTK).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A linker that connects the two ligands.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers several advantages over traditional occupancy-driven inhibition, including the ability to target mutated proteins that are resistant to inhibitors.
This compound is a linker component utilized in the synthesis of PROTAC BTK Degrader-10 (HY-160966) . This guide will focus on the efficacy of BTK degraders, exemplified by molecules like PROTAC BTK Degrader-10, in overcoming drug resistance.
Quantitative Comparison of BTK Degraders and Inhibitors
The following tables summarize the efficacy of various PROTAC BTK degraders in comparison to traditional BTK inhibitors against both wild-type (WT) and C481S mutant BTK.
Table 1: In Vitro Degradation Efficacy of BTK PROTACs
| Compound | Target Protein Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC BTK Degrader-10 | Undisclosed | Cereblon | To be determined | To be determined | To be determined | [1] |
| P13I | Ibrutinib analog | Pomalidomide (CRBN) | RAMOS (WT BTK) | ~10 | >85 | [2] |
| HBL-1 (C481S BTK) | ~30 | >80 | [2] | |||
| MT-802 | Ibrutinib analog | Pomalidomide (CRBN) | NAMALWA (WT BTK) | 14.6 | >99 | [3] |
| C481S BTK XLAs cells | 14.9 | >99 | [3] | |||
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos (WT BTK) | 0.5 | >95 | [4][5] |
| JeKo-1 (WT BTK) | 0.6 | >95 | [4][5] | |||
| DBt-10 | Undisclosed | DCAF1 | To be determined | 137 | Not reported | [6][7] |
| NX-2127 | Undisclosed | Cereblon | Not reported | Not reported | >80 (in patients) | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Genotype | GI50/IC50 (nM) | Reference |
| Ibrutinib | HBL-1 | C481S BTK | ~700 | [2] |
| P13I | HBL-1 | C481S BTK | ~28 | [2] |
| PTD10 | TMD8 | WT BTK | ~1 (IC50) | [8] |
| Mino | WT BTK | ~3 (IC50) | ||
| GDC-0853 (Inhibitor) | TMD8 | WT BTK | ~10 (IC50) | |
| Mino | WT BTK | ~10 (IC50) |
GI50/IC50: Half-maximal growth inhibition/inhibitory concentration.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway and PROTAC Mechanism of Action
The B-cell receptor (BCR) signaling pathway is a complex cascade of protein interactions initiated by antigen binding. BTK plays a pivotal role in this pathway, and its inhibition or degradation disrupts downstream signaling, leading to reduced B-cell proliferation and survival. The following diagram illustrates the BCR signaling pathway and the mechanism of action of a BTK PROTAC.
Caption: BTK signaling pathway and the mechanism of action for a BTK PROTAC.
Experimental Workflow for Evaluating BTK PROTACs
The following diagram outlines a typical workflow for the preclinical evaluation of BTK PROTACs.
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Experimental Protocols
1. Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., Ramos for WT BTK, or HBL-1 with C481S mutation) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for BTK and a loading control (e.g., GAPDH or β-actin). Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC, a comparator inhibitor, or vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis: Measure the luminescence using a luminometer. Normalize the data to vehicle-treated controls to calculate the percentage of cell viability and determine the GI50/IC50 values.
3. In Vivo Xenograft Model
This protocol describes a mouse model to evaluate the in vivo efficacy of a BTK PROTAC.
-
Animal Handling and Tumor Implantation: Use immunodeficient mice (e.g., NOD-SCID). Subcutaneously inject a suspension of tumor cells (e.g., TMD-8 cells expressing WT or C481S mutant BTK) into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a specified size, randomize the mice into treatment groups. Administer the BTK PROTAC, a comparator drug, or vehicle control via a suitable route (e.g., oral gavage) at a predetermined dosing schedule.
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements.
-
Pharmacodynamic Analysis: A subset of tumors can be collected at various time points after the final dose for Western blot analysis to confirm the degradation of BTK in vivo.
Conclusion
PROTACs, including those synthesized using the this compound linker to create molecules like PROTAC BTK Degrader-10, offer a promising strategy to overcome drug resistance to traditional BTK inhibitors. By inducing the degradation of both wild-type and mutant BTK, these compounds can restore therapeutic efficacy in resistant cancer cells. The experimental data for various BTK PROTACs demonstrate their potent degradation capabilities and anti-proliferative effects, often surpassing those of the parent inhibitors, especially against resistant mutations. Further research and clinical development of BTK degraders are warranted to fully realize their therapeutic potential in treating B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of PROTACs synthesized with (S)-NH2-Pyridine-piperazine(Me)-Boc
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The selectivity of a PROTAC is a critical determinant of its therapeutic window and is intricately influenced by its three core components: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and the linker that tethers them. This guide provides a comparative analysis of the selectivity profiles of PROTACs, with a focus on those synthesized with rigid linkers, such as the commercially available (S)-NH2-Pyridine-piperazine(Me)-Boc.
While specific public data for "PROTAC BTK Degrader-10," which is synthesized using the this compound linker, is not available, this guide will utilize data from well-characterized Bruton's Tyrosine Kinase (BTK) PROTACs to illustrate the principles of selectivity and performance evaluation.[1][2][3][4] BTK is a key regulator of B-cell receptor (BCR) signaling and a validated target in various B-cell malignancies and autoimmune diseases.[5]
The Critical Role of the Linker in PROTAC Selectivity
The linker is not merely a spacer but an active contributor to the PROTAC's properties. It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[6] Piperazine-containing linkers, such as this compound, are frequently employed to impart rigidity and improve physicochemical properties.
| Linker Type | Key Characteristics | Impact on PROTAC Performance |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic | Can improve solubility but may lead to conformational instability and metabolic liabilities. |
| Alkyl Chains | Flexible, hydrophobic | Can enhance cell permeability but may suffer from poor solubility and non-specific binding. |
| Piperazine-Containing (Rigid) | Semi-rigid, can be pH-responsive | Offers conformational control, potentially enhancing ternary complex stability and selectivity. Can improve solubility and metabolic stability.[7] |
Comparative Analysis of BTK PROTAC Degraders
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a comparison of publicly available data for several BTK PROTACs that employ different warheads and linkers. This data illustrates how linker composition and attachment points can significantly impact degradation potency.
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Cell Line | Reference |
| PTD10 | GDC-0853 | Pomalidomide | Alkyl/PEG | 0.5 | Ramos | [5] |
| HZ-Q1060 | Not specified | Not specified | Not specified | <1 | OCI-ly10 | [8] |
| Compound 23 | Spebrutinib | Not specified | Not specified | 1.29 (4h) | Mino | [9] |
| BGB-16673 | Not specified | Cereblon | Not specified | Currently in Phase III clinical trials | N/A | [10] |
| Bexobrutideg (NX-5948) | Not specified | Cereblon | Not specified | 0.34 | Primary human B cells | [10] |
Note: Direct comparison of DC50 values across different studies should be done with caution due to variations in experimental conditions.
Visualizing Key Pathways and Processes
To understand the context of BTK degradation and the methodology for evaluating PROTACs, the following diagrams illustrate the relevant biological pathway, the mechanism of action for PROTACs, and a typical experimental workflow.
Caption: The BTK signaling cascade is initiated by B-cell receptor activation.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-NH2-吡啶-哌嗪(Me)-Boc | this compound | PROTAC 连接子 | CAS 1433849-58-1 | 美国InvivoChem [invivochem.cn]
- 4. This compound | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ashpublications.org [ashpublications.org]
- 9. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Pyridine-Piperazine Linkers in PROTAC Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role in determining the efficacy and drug-like properties of the molecule. While flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers have been traditionally employed, there is a growing body of evidence supporting the use of more rigid and functionalized linkers. This guide provides a comparative analysis of pyridine-piperazine linkers against other common linker types, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
The incorporation of a pyridine-piperazine motif into a PROTAC linker is a strategic design choice that offers several advantages over conventional flexible linkers. These advantages stem from the inherent properties of this heterocyclic system, which can significantly enhance the overall performance of the PROTAC.
Key Advantages of Pyridine-Piperazine Linkers:
-
Enhanced Rigidity and Conformational Control: The cyclic nature of the piperazine (B1678402) ring and the planarity of the pyridine (B92270) ring introduce a degree of rigidity to the linker. This conformational constraint can pre-organize the PROTAC into a bioactive conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.[1]
-
Improved Physicochemical Properties: Pyridine-piperazine moieties can improve the aqueous solubility of PROTACs, a common challenge in their development. The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity and solubility of the molecule.[2][3] This can lead to improved cell permeability and bioavailability.
-
Modulation of Ternary Complex Stability: The linker is not merely a spacer but an active participant in the ternary complex. The pyridine-piperazine unit can engage in specific interactions, such as hydrogen bonding or π-stacking, with the target protein or the E3 ligase, thereby stabilizing the ternary complex and enhancing degradation efficiency.
Comparative Performance Analysis
Case Study: Androgen Receptor (AR) Degradation
The Androgen Receptor (AR) is a key target in the treatment of prostate cancer. Several PROTACs have been developed to target AR for degradation. ARD-69, a potent AR degrader, incorporates a rigid linker containing a pyridine and piperidine-like motif, which contributes to its high efficiency.[4]
| PROTAC | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-69 | Pyridine-dipiperidine (rigid) | AR | VHL | LNCaP | < 1 | >90 | [4] |
| SNIPER(AR)-51 | Flexible (ether/alkyl) | AR | cIAP1 | LNCaP | 30-100 | >70 | [5] |
Note: Data for SNIPER(AR)-51 is presented for illustrative comparison of a flexible linker approach, though it recruits a different E3 ligase.
The data suggests that PROTACs with rigid linkers like the one in ARD-69 can achieve significantly higher potency (lower DC50) compared to those with more flexible linkers.
Case Study: BRD4 Degradation
| PROTAC | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | Piperazine-containing (semi-rigid) | BRD4 | CRBN | Jurkat | 18 | >90 | [6] |
| Hypothetical PEG-linked PROTAC | PEG | BRD4 | VHL | Varies | Generally higher than rigid linkers | Varies | [7][8] |
The use of a piperazine-containing linker in dBET6 contributes to its high potency. In contrast, PROTACs with flexible PEG linkers often exhibit lower potency, although they can offer advantages in terms of solubility.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTACs. Below are methodologies for key assays used in PROTAC development.
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor. Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation: Incubate the cell lysates with the antibody against the target protein overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding proteins. Elute the protein from the beads by boiling in Laemmli buffer.
-
Western Blotting: Perform Western blotting on the eluted samples using an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. An increase in the ubiquitin smear in the PROTAC-treated sample (especially with proteasome inhibition) indicates ubiquitination of the target protein.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. After 24 hours, treat the cells with a serial dilution of the PROTAC compound.
-
Incubation: Incubate the cells for a defined period, typically 48 to 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 4: Synthesis of a PROTAC with a Pyridine-Piperazine Linker
Objective: To provide a representative synthetic route for a PROTAC incorporating a pyridine-piperazine linker. This example outlines the synthesis of a BRD4-targeting PROTAC.
General Scheme:
-
Couple a Boc-protected piperazine-pyridine carboxylic acid to the E3 ligase ligand (e.g., pomalidomide).
-
Deprotect the Boc group to reveal a free amine on the piperazine ring.
-
Couple the target protein ligand with a suitable carboxylic acid handle (e.g., a JQ1 derivative) to the free amine of the linker-E3 ligase ligand intermediate.
Step-by-step Synthesis:
-
Step 1: Coupling of Boc-piperazine-pyridine acid to Pomalidomide (B1683931).
-
To a solution of pomalidomide in an anhydrous solvent like DMF, add a coupling agent such as HATU and a base like DIPEA.
-
Add the Boc-protected piperazine-pyridine carboxylic acid to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
-
-
Step 2: Boc Deprotection.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction for the removal of the Boc protecting group.
-
Neutralize the reaction and extract the deprotected product.
-
-
Step 3: Coupling of JQ1 derivative.
-
To a solution of the deprotected intermediate from Step 2 in an anhydrous solvent, add a carboxylic acid derivative of JQ1, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Visualizing Key Concepts in PROTAC Development
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Relationship between linker properties and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (S)-NH2-Pyridine-piperazine(Me)-Boc: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle (S)-NH2-Pyridine-piperazine(Me)-Boc within a well-ventilated area, preferably inside a certified laboratory chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][6] | Protects against splashes and dust, which can cause serious eye irritation.[2][6] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][3][4] | Prevents skin contact, which can cause irritation.[2][6] |
| Body Protection | A fully buttoned laboratory coat.[3] | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.[2] | Prevents respiratory irritation from inhaling dust or vapors.[2][6][7] |
Hazard Profile Summary
Based on analogous pyridine (B92270) and piperazine (B1678402) derivatives, this compound should be treated as a hazardous substance. Potential hazards are summarized below.
Table 2: Hazard Profile of Structurally Similar Compounds
| Hazard Category | Potential Effects and Precautions |
| Skin Corrosion/Irritation | Causes skin irritation.[6] Avoid prolonged or repeated contact with skin.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] Avoid contact with eyes.[8] |
| Respiratory Irritation | May cause respiratory irritation.[6][7] Avoid breathing dust or vapors.[7][8] |
| Toxicity | While not classified as acutely toxic, piperazine derivatives can be harmful if ingested.[9] Do not ingest. |
| Flammability | Pyridine derivatives can be flammable.[3][10][11] Store away from heat, sparks, and open flames.[3][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[3][4]
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled container.[2][4]
-
Liquid Waste: For solutions containing the compound, absorb the liquid with an inert material like vermiculite (B1170534) or dry sand before placing it in the designated hazardous waste container.[2][3]
-
Do not mix this waste with other incompatible materials, such as strong oxidizing agents or strong acids.[5][12]
2. Waste Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[3][4]
-
Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[3]
3. Institutional Disposal Procedures:
-
Adhere strictly to your institution's specific chemical waste disposal procedures.[2] This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.[2][4]
-
Provide the EHS office with a complete and accurate description of the waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material.[2][3]
-
Collect the contained material and place it in a sealed, labeled container for disposal as hazardous waste.[3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[3]
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
Caption: Step-by-step procedure for managing a spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. watson-int.com [watson-int.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. media.laballey.com [media.laballey.com]
- 12. peptide.com [peptide.com]
Essential Safety and Logistical Information for Handling (S)-NH2-Pyridine-piperazine(Me)-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-NH2-Pyridine-piperazine(Me)-Boc (CAS No. 1433849-58-1). The following procedures are designed to minimize risk and ensure a safe operational workflow. This compound is a PROTAC linker and should be handled with care in a laboratory setting.[1][2]
Hazard Identification and GHS Classification
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
GHS Pictograms (Anticipated) :
| Pictogram | Hazard Class |
| ! | Acute Toxicity (Oral), Skin/Eye Irritation |
Signal Word (Anticipated): Warning
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Ventilation: All handling of the compound must be conducted in a well-ventilated area.[4]
-
Fume Hood: A certified laboratory chemical fume hood is required for all procedures involving this compound to minimize inhalation exposure.[7]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][8] | Protects against splashes and vapors that can cause serious eye irritation.[5][8] |
| Skin and Body Protection | A fully buttoned, long-sleeved lab coat.[7][9] | Prevents skin contact with the chemical.[8] |
| Hand Protection | For incidental contact (splash protection), nitrile or neoprene gloves are recommended.[7][10] Gloves must be replaced immediately upon contamination. Always consult the glove manufacturer's chemical resistance guide. | Provides a barrier against skin absorption.[8] |
| Respiratory Protection | In situations with inadequate ventilation or the potential for high vapor concentrations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[9] A full-face respirator offers both respiratory and eye protection.[8] | Protects against the inhalation of harmful vapors.[8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
-
Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][10][11]
-
-
In Case of a Spill:
-
Evacuate: If the spill is large or ventilation is inadequate, evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[12]
-
Cleanup: Wearing appropriate PPE, sweep up the solid material and collect it into a suitable, labeled container for hazardous waste disposal.[4] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[12]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material (excess reagent, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed container for hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into the environment.[5]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 丁香通-异常行为检测 [m.biomart.cn]
- 3. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. biosynce.com [biosynce.com]
- 11. echemi.com [echemi.com]
- 12. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
